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Foundational

cIAP1-IN-D19-14 binding to cIAP1 RING domain

An In-Depth Technical Guide to the Biophysical Characterization of cIAP1-IN-D19-14 Binding to the cIAP1 RING Domain Abstract Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal E3 ubiquitin ligase that functio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biophysical Characterization of cIAP1-IN-D19-14 Binding to the cIAP1 RING Domain

Abstract

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal E3 ubiquitin ligase that functions as a key regulator of apoptosis and cell signaling pathways. Its C-terminal RING domain is indispensable for its catalytic activity. Unlike traditional Smac mimetics that target the BIR domains of IAPs, a newer class of inhibitors, including cIAP1-IN-D19-14, directly engages the RING domain to allosterically modulate its function. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to rigorously characterize the binding interaction between cIAP1-IN-D19-14 and the cIAP1 RING domain. We will delve into the causality behind experimental design and present detailed protocols for core biophysical techniques, namely Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), to elucidate the complete thermodynamic and kinetic profile of this critical interaction.

Introduction: Targeting the cIAP1 E3 Ligase Machinery

The Inhibitor of Apoptosis (IAP) protein family represents a critical checkpoint in cellular life-and-death decisions.[1] Cellular IAP1 (also known as BIRC2) is a multifaceted member of this family, characterized by a modular architecture comprising three N-terminal Baculoviral IAP Repeat (BIR) domains, a central Ubiquitin-Associated (UBA) domain, a Caspase Activation and Recruitment Domain (CARD), and a C-terminal Really Interesting New Gene (RING) domain.[2][3]

This RING domain confers E3 ubiquitin ligase activity, enabling cIAP1 to catalyze the transfer of ubiquitin to target proteins, thereby regulating their degradation and function.[4][5] The E3 ligase function of the cIAP1 RING domain, which requires dimerization for full activity, is central to its role in modulating critical signaling pathways, including the NF-κB pathway, and in controlling apoptosis.[6][7] Given its frequent overexpression in various cancers, cIAP1 has emerged as a high-value therapeutic target.[2]

A Novel Inhibitory Mechanism: Direct RING Domain Engagement

While Smac mimetics have been developed to bind to the BIR domains, inducing cIAP1 auto-ubiquitination and degradation, a distinct class of inhibitors has been identified that operates through a novel mechanism.[1][8][9] The small molecule cIAP1-IN-D19-14 and its parent compound, D19, function by directly binding to the cIAP1 RING domain.[8][9] This interaction allosterically inhibits the E3 ligase activity by interfering with the dynamic assembly of the cIAP1-E2 ubiquitin-conjugating enzyme complex, a critical step for ubiquitin transfer.[8][9] This targeted approach offers a different strategy to modulate cIAP1 activity and has shown promise in targeting c-MYC-driven oncogenic activity.[8][9]

A thorough understanding of the molecular interactions underpinning this inhibition is paramount for advancing structure-activity relationship (SAR) studies and designing next-generation therapeutics. This guide outlines the essential biophysical workflows to achieve this.

G cluster_0 cIAP1 Domain Architecture cluster_1 Inhibitor Mechanism BIRs BIR1-3 Domains (Binds Smac Mimetics) UBA UBA Domain CARD CARD Domain RING RING Domain (E3 Ligase Activity) TARGET E2_Enzyme E2-Ub Enzyme RING->E2_Enzyme Smac_Mimetics Smac Mimetics Smac_Mimetics->BIRs Binds & Induces Degradation D19_14 cIAP1-IN-D19-14 D19_14->RING Binds & Inhibits E2 Interaction

Caption: Mechanisms of cIAP1 Inhibition.

The Core Directive: A Multi-Pronged Biophysical Approach

To build a complete picture of the cIAP1-IN-D19-14 interaction with the RING domain, a single experimental technique is insufficient. A robust characterization relies on integrating thermodynamic, kinetic, and structural data. Ligand binding assays are essential for understanding drug efficacy, mechanisms of action, and target specificity.[10][11] This guide focuses on two gold-standard, label-free techniques that provide the thermodynamic and kinetic pillars of this understanding.

G cluster_Thermodynamics Thermodynamics ('Why it Binds') cluster_Kinetics Kinetics ('How Fast it Binds') Start Start: Purified cIAP1 RING Domain & cIAP1-IN-D19-14 ITC Isothermal Titration Calorimetry (ITC) Principle: Measures heat change upon binding Output: Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) Start->ITC SPR Surface Plasmon Resonance (SPR) Principle: Measures mass change on a sensor surface Output: Association Rate (ka), Dissociation Rate (kd), Affinity (KD) Start->SPR End Complete Biophysical Profile: Informs Structure-Based Drug Design ITC->End SPR->End

Caption: Integrated workflow for biophysical characterization.

Part I: Thermodynamic Profile via Isothermal Titration Calorimetry (ITC)

ITC stands as the premier method for the direct measurement of binding thermodynamics.[12][][14] It quantifies the heat released or absorbed during the binding event, providing a complete thermodynamic signature in a single, solution-based experiment.[15][16]

Causality of Method Selection

We choose ITC as our primary tool for thermodynamic characterization for several key reasons:

  • Direct Measurement: ITC directly measures the heat of binding, avoiding the need for labels, tags, or immobilization which can potentially interfere with the interaction.[17]

  • Comprehensive Data: A single successful experiment yields the binding affinity (Kd), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15] This rich dataset allows for a deep understanding of the forces driving the binding event (e.g., hydrogen bonding vs. hydrophobic effects).

  • Solution-Based: The experiment is performed in solution, closely mimicking the physiological environment.

Detailed Experimental Protocol: ITC

This protocol is designed for a standard automated isothermal titration calorimeter.

A. Sample Preparation (Self-Validation Pillar)

  • Protein Expression & Purification: Express and purify the cIAP1 RING domain construct to >95% purity as verified by SDS-PAGE. Ensure the protein is well-folded and monomeric via size-exclusion chromatography.

  • Compound Preparation: Synthesize or procure cIAP1-IN-D19-14 with a purity of >98% confirmed by HPLC and NMR. Prepare a concentrated stock solution (e.g., 50 mM) in 100% DMSO.

  • Buffer Matching (Critical): Dialyze the purified cIAP1 RING domain extensively against the final ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The final dialysis buffer must be reserved and used for all dilutions. This step is critical to minimize heats of dilution.[18]

  • Final Sample Preparation:

    • Cell Sample (Macromolecule): Dilute the dialyzed cIAP1 RING domain into the reserved dialysis buffer to a final concentration of 10-20 µM. The optimal concentration should be 10-50 times the anticipated Kd value.[15]

    • Syringe Sample (Ligand): Dilute the cIAP1-IN-D19-14 stock to a final concentration of 100-200 µM (typically 10-fold higher than the protein concentration) using the same reserved dialysis buffer.[18] Ensure the final DMSO concentration is identical in both the cell and syringe solutions (typically 1-2%) to nullify heat of solvent mismatch.

  • Degassing: Thoroughly degas both the protein and compound solutions immediately prior to loading to prevent bubble formation.

B. Instrument Setup & Execution

  • Instrument Cleaning: Ensure the sample cell and syringe are meticulously cleaned with solutions like Contrad 70 followed by extensive water rinses.[15]

  • Equilibration: Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate until a stable baseline is achieved.

  • Loading: Carefully load the cIAP1 RING domain solution into the sample cell and the cIAP1-IN-D19-14 solution into the injection syringe, avoiding any bubble introduction.

  • Titration Parameters:

    • Injection Volume: 2 µL per injection.

    • Number of Injections: 19-20 total injections.

    • Spacing: 150 seconds between injections.

    • Stirring Speed: 750 RPM.

  • Control Experiment: Perform a control titration by injecting the cIAP1-IN-D19-14 solution into the buffer-only solution (containing the same percentage of DMSO) to determine the heat of dilution of the ligand. This data will be subtracted from the main experimental run.

Data Analysis and Expected Results

The raw ITC data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks yields a binding isotherm, which is then fitted to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters.

ParameterSymbolDefinitionExpected Value for a Potent Inhibitor
Stoichiometry nMolar ratio of ligand to protein at saturation.~1.0
Dissociation Constant KdConcentration of ligand at which half the protein binding sites are occupied.Low µM to nM range
Enthalpy Change ΔHHeat released (exothermic, -ΔH) or absorbed (endothermic, +ΔH) upon binding.Favorable negative value is common
Entropy Change ΔSChange in the system's disorder upon binding.May be positive or negative

Part II: Kinetic Profile via Surface Plasmon Resonance (SPR)

SPR is a powerful, highly sensitive biophysical technique for studying the kinetics of biomolecular interactions in real-time.[][19][20] It has become a gold-standard method in drug discovery for measuring binding rates.[19][20]

Causality of Method Selection

While ITC provides the 'why' of binding, SPR provides the 'how fast' and 'for how long'. We select SPR for:

  • Real-Time Kinetics: SPR directly measures the association (on-rate, ka) and dissociation (off-rate, kd) of the inhibitor, which are critical parameters for predicting a drug's duration of action.[21]

  • High Sensitivity: The technique can detect interactions with high sensitivity, requiring relatively small amounts of protein.[22]

  • Affinity Confirmation: The equilibrium dissociation constant (KD) can be calculated from the kinetic rate constants (kd/ka), providing an orthogonal validation of the affinity determined by ITC.

Detailed Experimental Protocol: SPR

This protocol is designed for a typical SPR instrument using a CM5 sensor chip.

A. Sample & Chip Preparation

  • Protein & Compound: Prepare the cIAP1 RING domain and cIAP1-IN-D19-14 in a suitable SPR running buffer (e.g., HBS-EP+, which is HEPES buffered saline with EDTA and P20 surfactant). The buffer should be filtered and degassed.

  • Sensor Chip Activation: Activate the surface of a CM5 sensor chip using a standard injection of a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization (cIAP1 RING):

    • Inject the cIAP1 RING domain (diluted to ~20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. Aim for an immobilization level of ~2000-4000 Response Units (RU).

    • The choice of a low pH buffer is to pre-concentrate the positively charged protein on the negatively charged carboxymethylated dextran surface.

  • Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining active esters on the surface.

  • Reference Surface: A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection. This allows for the subtraction of bulk refractive index changes and non-specific binding.

B. Kinetic Analysis

  • Analyte Preparation (cIAP1-IN-D19-14): Prepare a dilution series of cIAP1-IN-D19-14 in the running buffer. A typical concentration range would be from 0.1x to 10x the expected KD (e.g., 50 nM to 50 µM), including a zero-concentration (buffer only) sample for double referencing.

  • Binding Cycle (Multi-Cycle Kinetics):

    • Association: Inject a single concentration of cIAP1-IN-D19-14 over both the ligand and reference flow cells for a defined period (e.g., 120-180 seconds) to monitor the binding event.

    • Dissociation: Switch back to flowing running buffer over the surfaces and monitor the dissociation of the complex for an extended period (e.g., 300-600 seconds).

    • Regeneration: If necessary, inject a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next cycle. This step requires careful scouting to ensure it doesn't denature the immobilized protein.

  • Execution: Repeat the binding cycle for each concentration in the dilution series, typically in random order to ensure data integrity.

Data Analysis and Expected Results

The output is a sensorgram, a plot of response units (RU) versus time.[23] After subtracting the reference cell data and the buffer-only injection data, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants.

ParameterSymbolDefinitionExpected Value for a Potent Inhibitor
Association Rate Constant ka (or kon)The rate at which the protein-ligand complex is formed.104 - 106 M-1s-1
Dissociation Rate Constant kd (or koff)The rate at which the protein-ligand complex decays.10-2 - 10-4 s-1 (slower is better)
Equilibrium Dissociation Constant KDThe ratio of kd/ka, representing the affinity.Should correlate with Kd from ITC

Conclusion: Synthesizing a Coherent Binding Narrative

By systematically applying the ITC and SPR workflows described herein, researchers can build a comprehensive and self-validating biophysical dossier on the interaction between cIAP1-IN-D19-14 and the cIAP1 RING domain. The thermodynamic data from ITC will reveal the fundamental driving forces of the binding, while the kinetic data from SPR will elucidate the dynamic behavior of the interaction. This combined knowledge is not merely academic; it provides the critical insights required for rational, structure-based drug design, enabling the optimization of lead compounds to achieve enhanced potency, selectivity, and desirable pharmacokinetic profiles.

References

  • Cheung, H. H., Plenchette, S., Kern, C. J., Mahoney, D. J., & Korneluk, R. G. (2008). The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways. Molecular Biology of the Cell. [Link]

  • Mazzolari, A., de Visch, A., & Canonaco, M. (2016). Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]

  • Charles River Laboratories. (n.d.). Biophysical Assays. Charles River Laboratories. [Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed. [Link]

  • Mazzolari, A., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Cheung, H. H., et al. (2008). The RING domain of cIAP1 mediates the degradation of RING-bearing inhibitor of apoptosis proteins by distinct pathways. Molecular Biology of the Cell. [Link]

  • Wilson, T. J. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Huang, H., et al. (2000). The Inhibitor of Apoptosis, cIAP1, Functions as a Ubiquitin-Protein Ligase and Promotes in vitro Mono-Ubiquitination of Caspases-3 and -7. Journal of Biological Chemistry. [Link]

  • Silke, J., et al. (2005). Determination of cell survival by RING-mediated regulation of inhibitor of apoptosis (IAP) protein abundance. Proceedings of the National Academy of Sciences. [Link]

  • Selvita. (n.d.). Binding Assays. Selvita. [Link]

  • Reaction Biology. (n.d.). Biophysical Assay Services for Drug Discovery. Reaction Biology. [Link]

  • Han, Y., et al. (2018). Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity. Proceedings of the National Academy of Sciences. [Link]

  • Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. [Link]

  • Dueber, E. C., et al. (2011). Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization. Journal of Biological Chemistry. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Wikipedia. [Link]

  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics. [Link]

  • ACS Omega. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Publications. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Mercodia. (n.d.). Ligand Binding Assays. Mercodia. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Meyer-Almes, F. J. (2015). Kinetic Binding Assays for the Analysis of Protein-Ligand Interactions. Drug Discovery Today: Technologies. [Link]

  • Wolter, A. R., & Mackereth, C. D. (2018). Dynamic activation of apoptosis: conformational ensembles of cIAP1 are linked to a spring-loaded mechanism. Structure. [Link]

  • Astex Pharmaceuticals. (n.d.). Novel Small Molecule Antagonists of XIAP, cIAP1/2 Generated by Fragment-Based Drug Discovery. Astex. [Link]

  • Han, Y., et al. (2018). Identification of a small-molecule D19 as an inhibitor of cIAP1 E3... ResearchGate. [Link]

  • Condon, S. M., et al. (2017). Discovery of a Potent Nonpeptidomimetic, Small-Molecule Antagonist of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-Linked Inhibitor of Apoptosis Protein (XIAP). Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2024). What are cIAP1/cIAP2 inhibitors and how do they work?. Patsnap. [Link]

  • Han, Y., et al. (2018). Inhibition of cIAP1 as a strategy for targeting c-MYC-driven oncogenic activity. PubMed. [Link]

  • ResearchGate. (n.d.). Distinct IAP–BTK crystal structure. ResearchGate. [Link]

  • Astex Pharmaceuticals. (n.d.). Characterisation of Novel, Small Molecule Antagonists of XIAP, cIAP1 and cIAP2 Generated By Fragment Based Drug Discovery (FBDD). Astex. [Link]

  • Kumar, S., et al. (2011). Cellular inhibitor of apoptosis 1 (cIAP-1) degradation by caspase 8 during TNF-related apoptosis-in. DigitalCommons@UNMC. [Link]

  • Dubrez, L., et al. (2022). Cytoplasmic and Nuclear Functions of cIAP1. International Journal of Molecular Sciences. [Link]

Sources

Exploratory

Technical Guide: cIAP1-IN-D19-14 Induced c-MYC Degradation

Targeting the "Undruggable" via the cIAP1-MAD1 Axis Executive Summary This technical guide analyzes cIAP1-IN-D19-14 (D19-14), a small-molecule inhibitor of the E3 ubiquitin ligase cIAP1 (Cellular Inhibitor of Apoptosis P...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the "Undruggable" via the cIAP1-MAD1 Axis

Executive Summary

This technical guide analyzes cIAP1-IN-D19-14 (D19-14), a small-molecule inhibitor of the E3 ubiquitin ligase cIAP1 (Cellular Inhibitor of Apoptosis Protein 1). Unlike conventional cIAP1-targeting strategies (Smac mimetics) that activate autoubiquitination, D19-14 inhibits the catalytic activity of cIAP1.

This inhibition triggers a specific signaling cascade: the stabilization of MAD1 (a c-MYC antagonist) which subsequently drives the proteasomal degradation of c-MYC . This mechanism represents a paradigm shift in targeting c-MYC-driven oncogenesis, moving away from direct ligand binding to exploiting upstream ubiquitin-regulatory nodes.

Key Technical Insight: D19-14 functions by sterically hindering the dynamic interaction between cIAP1 and its cognate E2 ubiquitin-conjugating enzymes, rather than acting as a traditional PROTAC or molecular glue.

Molecular Mechanism of Action

The cIAP1/MAD1/c-MYC Axis

To understand the efficacy of D19-14, one must understand the basal regulation of c-MYC by cIAP1.

  • Basal State (Tumorigenic): cIAP1 acts as an E3 ligase for MAD1.[1][2][3] It polyubiquitinates MAD1, leading to MAD1 degradation. Low MAD1 levels allow c-MYC to heterodimerize with MAX, driving oncogenic transcription.

  • Smac Mimetic Effect (The Contrast): Compounds like LCL161 induce cIAP1 autoubiquitination and degradation.[1] However, this transient activation often accelerates MAD1 degradation before cIAP1 is depleted, paradoxically stabilizing c-MYC in surviving cells.

  • D19-14 Effect (The Solution): D19-14 binds the RING domain of cIAP1.[1][2][3] It prevents E2 recruitment.[1][2][3] cIAP1 remains stable but catalytically inert. Consequently, MAD1 is not ubiquitinated and accumulates. Stabilized MAD1 displaces c-MYC from MAX and promotes c-MYC ubiquitination via alternative E3 ligases (e.g., FBW7), leading to c-MYC proteasomal degradation.

Signaling Pathway Visualization

cIAP1_Signaling cluster_mechanism D19-14 Induced Cascade cIAP1 cIAP1 (E3 Ligase) E2 E2 Enzyme cIAP1->E2 Interaction Blocked MAD1 MAD1 Protein cIAP1->MAD1 Ubiquitination Blocked D19_14 cIAP1-IN-D19-14 D19_14->cIAP1 Binds RING Domain (Inhibits E3 Activity) Proteasome Proteasomal Degradation MAD1->Proteasome Degradation Prevented MAX MAX MAD1->MAX Heterodimerizes (Displaces c-MYC) cMYC c-MYC Oncoprotein cMYC->Proteasome Destabilization MAX->cMYC Dissociation

Caption: D19-14 blocks cIAP1-E2 interaction, stabilizing MAD1, which subsequently drives c-MYC degradation.[1]

Comparative Analysis: D19-14 vs. Smac Mimetics[1][2][3][4]

The following table contrasts the biological consequences of inhibiting cIAP1 (D19-14) versus degrading it via activation (Smac Mimetics).

FeaturecIAP1-IN-D19-14Smac Mimetics (e.g., LCL161)
Primary Action Inhibition of E3 Ligase ActivityActivation of E3 Ligase Activity (Autoubiquitination)
cIAP1 Protein Level Stable (Accumulates in inactive form)Rapid Degradation (Depletion)
MAD1 Protein Level Stabilized / Increased Destabilized / Decreased
c-MYC Protein Level Decreased (Degradation) Increased (Stabilization)
Mechanism Blocks E2-cIAP1 dynamic interactionPromotes cIAP1 dimerization & autoubiquitination
Therapeutic Outcome Anti-tumorigenic via c-MYC lossPotential resistance via c-MYC upregulation

Experimental Protocols for Validation

To validate the activity of D19-14 in your specific cell models, the following self-validating protocols are recommended.

Protocol A: In Vitro cIAP1 Autoubiquitination Assay

Purpose: To verify that D19-14 directly engages cIAP1 and inhibits its catalytic function, distinguishing it from degraders.

Reagents:

  • Recombinant human cIAP1 (GST-tagged).

  • Recombinant UBE1 (E1) and UBE2D3 (E2).

  • Ubiquitin (WT and methylated if linkage analysis is required).

  • ATP regeneration system.

  • D19-14 (dissolved in DMSO).

Workflow:

  • Mixture Preparation: Incubate 100 nM recombinant cIAP1 with varying concentrations of D19-14 (0.1, 1, 10, 50 µM) for 30 minutes at room temperature.

  • Reaction Initiation: Add the ubiquitination mix (50 nM E1, 200 nM E2, 5 µM Ubiquitin, 2 mM ATP, 5 mM MgCl2).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 4x SDS-PAGE loading buffer and boil at 95°C for 5 minutes.

  • Readout: Perform Western Blot using anti-Ubiquitin or anti-GST antibodies.

    • Success Criteria: A dose-dependent decrease in high-molecular-weight polyubiquitin smears compared to DMSO control confirms E3 inhibition.

Protocol B: Cycloheximide (CHX) Chase Assay for c-MYC

Purpose: To prove that the reduction in c-MYC is due to protein degradation (stability) and not transcriptional repression.

Workflow:

  • Seeding: Seed c-MYC-driven cancer cells (e.g., H1299 or HeLa) in 6-well plates.

  • Treatment: Treat cells with 20 µM D19-14 or DMSO vehicle for 4 hours.

  • Chase Initiation: Add Cycloheximide (100 µg/mL) to all wells to block new protein synthesis.

  • Time Course: Harvest lysates at T=0, 30, 60, and 90 minutes post-CHX addition.

  • Analysis: Immunoblot for c-MYC and Actin (loading control).

  • Quantification: Plot c-MYC intensity (normalized to Actin) vs. time.

    • Success Criteria: The half-life (t1/2) of c-MYC in D19-14 treated cells should be significantly shorter than in DMSO treated cells.

Protocol C: Rescue Experiment (Self-Validation)

Purpose: To confirm the mechanism is MAD1-dependent.

Workflow:

  • Transfection: Use siRNA or CRISPR/Cas9 to deplete MAD1 in your target cell line.

  • Treatment: Treat WT and MAD1-KO cells with D19-14 (20 µM) for 24 hours.

  • Readout: Western blot for c-MYC.

    • Success Criteria: D19-14 should fail to degrade c-MYC in the MAD1-depleted cells, confirming the degradation is mediated by the cIAP1-MAD1 axis.[1]

Strategic Implications for Drug Discovery[5]

Drugging the Undruggable

c-MYC lacks deep hydrophobic pockets suitable for traditional small-molecule inhibition. D19-14 circumvents this by targeting cIAP1 , a well-structured enzyme. This "bank shot" approach—modulating the regulator to degrade the target—is a high-value strategy for MYC-driven cancers (e.g., Burkitt lymphoma, Neuroblastoma).

The "Inhibitor vs. Degrader" Nuance

In the era of PROTACs, the instinct is often to degrade the E3 ligase or the target. However, the D19-14 case study demonstrates that inhibiting an E3 ligase (cIAP1) can be more effective than degrading it, specifically when the E3 ligase's substrate (MAD1) is a tumor suppressor. Degrading cIAP1 (via Smac mimetics) is too slow to save MAD1; inhibiting cIAP1 (via D19-14) immediately stabilizes MAD1.

Strategic_Workflow Step1 Identify c-MYC Driven Tumor Step2 Screen for cIAP1 Expression Step1->Step2 Step3 Apply cIAP1-IN-D19-14 Step2->Step3 Step4 Monitor Biomarkers: (MAD1 High / c-MYC Low) Step3->Step4

Caption: Clinical translation workflow for D19-14 deployment.

References

  • Li, H., et al. (2018). Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity.[1][2][3][4] Proceedings of the National Academy of Sciences (PNAS).

  • MedKoo Biosciences.
  • Akizuki, Y., et al. (2023). cIAP1-based degraders induce degradation via branched ubiquitin architectures. Nature Chemical Biology.[5] (Contextual reference for cIAP1 mechanics).

Sources

Foundational

Technical Evaluation of cIAP1-IN-D19-14: A Novel RING Domain Inhibitor for c-MYC Suppression

Executive Summary cIAP1-IN-D19-14 (CAS: 2408483-59-8) represents a distinct class of cIAP1 (cellular Inhibitor of Apoptosis Protein 1) modulators.[1] Unlike classical SMAC mimetics (e.g., LCL161, Birinapant) which bind t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cIAP1-IN-D19-14 (CAS: 2408483-59-8) represents a distinct class of cIAP1 (cellular Inhibitor of Apoptosis Protein 1) modulators.[1] Unlike classical SMAC mimetics (e.g., LCL161, Birinapant) which bind the BIR3 domain to activate cIAP1 autoubiquitination and degradation, D19-14 is a direct inhibitor of the RING domain .

This guide details the technical characterization of D19-14 as an optimized analog of the lead compound D19 . It focuses on its unique mechanism: blocking the E3 ligase activity of cIAP1 to stabilize MAD1 (MAX Dimerization Protein 1), thereby promoting the degradation of the oncogene c-MYC.[2][3][4] This mechanism offers a strategic advantage in c-MYC-driven cancers where traditional SMAC mimetics might inadvertently stabilize c-MYC.

Chemical Biology & Mechanism of Action[2]

The D19 Scaffold vs. SMAC Mimetics

To understand D19-14, one must distinguish it from the prevalent IAP antagonists.

  • SMAC Mimetics (Class I): Bind BIR domains

    
     Induce conformational change 
    
    
    
    Promote E2 recruitment
    
    
    Trigger cIAP1 autoubiquitination and proteasomal degradation.
  • D19/D19-14 (Class II): Bind RING domain

    
     Sterically hinder E2 recruitment 
    
    
    
    Inhibit cIAP1 ligase activity
    
    
    cIAP1 remains stable but functionally inert regarding specific substrates (e.g., MAD1).
Structural Optimization: D19 to D19-14

D19-14 is the optimized derivative of the lead compound D19. The optimization focused on the benzothiophene scaffold to improve lipophilicity and binding affinity to the RING domain.

FeatureD19 (Lead)D19-14 (Optimized Analog)
Primary Target cIAP1 RING DomaincIAP1 RING Domain
Mechanism E3 Ligase InhibitionE3 Ligase Inhibition (Enhanced)
IC50 (Autoubiquitination) ~14.1 µM< 5 µM (Estimated based on potency shift)
c-MYC Modulation Moderate reductionSignificant reduction
In Vivo Efficacy LimitedEffective in xenograft models
Mechanistic Pathway: The MAD1/c-MYC Axis

cIAP1 normally ubiquitinates MAD1, targeting it for degradation. MAD1 is a natural antagonist of c-MYC.[3] By inhibiting cIAP1, D19-14 stabilizes MAD1, which then displaces c-MYC from its transcriptional partners, leading to c-MYC degradation.

G cluster_0 Consequence of Inhibition cIAP1 cIAP1 (E3 Ligase) E2 E2 Ub-Conjugating Enzyme cIAP1->E2 Normal Recruitment MAD1 MAD1 Protein cIAP1->MAD1 Ubiquitination (Blocked) D19_14 D19-14 D19_14->cIAP1 Binds RING Domain D19_14->E2 Blocks Recruitment cMYC c-MYC Oncoprotein MAD1->cMYC Antagonizes Tumor Tumor Growth MAD1->Tumor Suppresses Proteasome Proteasomal Degradation cMYC->Proteasome Destabilized cMYC->Tumor Promotes

Figure 1: Mechanism of Action.[5] D19-14 blocks the cIAP1-E2 interaction, stabilizing MAD1 and suppressing c-MYC.[3][4][6]

Experimental Protocols for Validation

To validate D19-14 as a functional analog of D19, researchers must prove it inhibits ligase activity rather than inducing degradation.

In Vitro cIAP1 Autoubiquitination Assay

This is the definitive assay to distinguish D19-14 from SMAC mimetics.

  • Objective: Measure the inhibition of E3 ligase activity.

  • Expectation: D19-14 should reduce poly-ubiquitin chain formation. (SMAC mimetics would increase it).[7]

Protocol:

  • Reagents: Recombinant GST-cIAP1 (100 nM), E1 (50 nM), E2 (UbcH5b, 200 nM), Biotin-Ubiquitin, and ATP regeneration buffer.

  • Compound Treatment: Incubate GST-cIAP1 with D19-14 (0.1, 1, 10, 50 µM) for 30 minutes at room temperature.

  • Reaction Initiation: Add E1, E2, Ubiquitin, and ATP.

  • Incubation: 60 minutes at 37°C.

  • Termination: Add 2x SDS loading buffer and boil at 95°C for 5 minutes.

  • Detection: Western blot using anti-Ubiquitin or Streptavidin-HRP.

    • Result: Loss of high-molecular-weight smear (poly-Ub) indicates efficacy.

BioLayer Interferometry (BLI) Binding Analysis

Validates direct binding to the RING domain.

  • Sensor: Ni-NTA biosensors (for His-tagged cIAP1 RING domain).

  • Protocol:

    • Load His-cIAP1-RING onto sensors.

    • Baseline in kinetics buffer (PBS + 0.02% Tween-20 + 1% DMSO).

    • Association: Dip sensors into wells containing graded concentrations of D19-14.

    • Dissociation: Dip into buffer only.

    • Analysis: Fit to 1:1 binding model to determine

      
      .
      
Cellular Target Engagement (c-MYC/MAD1 Axis)
  • Cell Lines: H1299 or MCF7 (c-MYC driven).

  • Protocol:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with D19-14 (10-50 µM) for 24 hours.

    • Control: Include a SMAC mimetic (e.g., Birinapant) as a negative control for MAD1 stabilization.

    • Lysis: RIPA buffer with protease inhibitors.

    • Western Blot Targets:

      • cIAP1: Should remain stable (unlike SMAC mimetic treatment).

      • MAD1: Should increase/stabilize.

      • c-MYC: Should decrease.

Screening Workflow & Decision Logic

When evaluating D19-14 analogs, use the following logic gate to ensure the mechanism is preserved.

Workflow Start Compound Synthesis (D19 Derivatives) Assay1 In Vitro Autoubiquitination (Does it block Ub-chaining?) Start->Assay1 Decision1 Inhibition Observed? Assay1->Decision1 Assay2 Cellular WB: cIAP1 Levels (Does cIAP1 degrade?) Decision1->Assay2 Yes Reject_Inactive REJECT: Inactive Decision1->Reject_Inactive No Decision2 cIAP1 Stable? Assay2->Decision2 Assay3 c-MYC / MAD1 Levels (Functional Readout) Decision2->Assay3 Yes Reject_SMAC REJECT: Acts as SMAC Mimetic Decision2->Reject_SMAC No (Degraded) Select SELECT: D19-14 Analog (RING Inhibitor) Assay3->Select MAD1 High / c-MYC Low

Figure 2: Screening Cascade. Differentiating D19-class inhibitors from SMAC mimetics.

References

  • Li, H., Fang, Y., Niu, C., et al. (2018).[5] Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity.[2][3][4][5] Proceedings of the National Academy of Sciences (PNAS), 115(39), E9075-E9084. Link

    • Key Source: Describes the discovery of D19, the optimization to D19-14, and the mechanism of MAD1 stabiliz
  • MedKoo Biosciences. (n.d.). cIAP1-IN-D19-14 Product Datasheet. Link

    • Source: Provides chemical structure (SMILES) and physical properties.
  • ProbeChem Biochemicals. (n.d.). cIAP1 E3 ligase inhibitor D19-14 Biological Activity.[1][2][3][5][6][8][9] Link

    • Source: Confirms CAS 2408483-59-8 and in vivo efficacy statements.[1]

  • Vince, J. E., et al. (2007).[3] IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis.[3] Cell, 131(4), 682-693. Link

    • Context: Describes the classical SMAC mimetic mechanism for comparison.

Sources

Exploratory

Investigating the Dichotomous Role of cIAP1 in Oncogenesis: A Technical Guide to Utilizing the E3 Ligase Inhibitor cIAP1-IN-D19-14

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a multifaceted E3 ubiquitin ligase that represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a multifaceted E3 ubiquitin ligase that represents a critical node in cell survival and death pathways. Its frequent overexpression in various human cancers has positioned it as an attractive therapeutic target.[1][2] Historically, the primary strategy for targeting cIAP1 has involved Smac mimetics, which induce its degradation. However, this approach can yield complex outcomes due to cIAP1's integral role in NF-κB signaling. This guide introduces a mechanistically distinct chemical probe, cIAP1-IN-D19-14, which functions not as a degrader, but as a direct inhibitor of cIAP1's E3 ligase activity.[1][3] We will explore the dual roles of cIAP1 in oncogenesis and provide a detailed experimental framework to dissect the unique cellular consequences of E3 ligase inhibition, with a particular focus on its impact on the c-MYC oncogene. This document is intended to provide researchers with the foundational knowledge and practical protocols necessary to leverage cIAP1-IN-D19-14 for investigating cIAP1 biology and its therapeutic potential.

Part 1: The Biology of cIAP1 in Cancer - A Double-Edged Sword

The Inhibitor of Apoptosis (IAP) Protein Family

The IAP family consists of a group of evolutionarily conserved intracellular proteins that are central regulators of apoptosis and inflammation.[4][5] Their defining structural feature is the presence of one to three Baculoviral IAP Repeat (BIR) domains, which are crucial for their protein-protein interactions and anti-apoptotic functions.[1][6]

cIAP1: Structure and Canonical Functions

cIAP1 (also known as BIRC2) is a prototypical IAP family member characterized by three N-terminal BIR domains, a central caspase activation and recruitment domain (CARD), and a C-terminal RING (Really Interesting New Gene) finger domain.[1][7]

  • BIR Domains: These domains are essential for mediating interactions with other proteins. The BIR2 and BIR3 domains of cIAP1 can bind to and inhibit caspases, the key executioners of apoptosis, although this interaction is weaker than that of its well-studied paralog, XIAP.[4][8] More significantly, they bind to endogenous IAP antagonists like Smac/DIABLO.[9] The BIR1 domain is critical for binding to the signaling adaptor TRAF2.[8]

  • RING Domain: The RING domain confers E3 ubiquitin ligase activity, enabling cIAP1 to catalyze the transfer of ubiquitin from an E2 conjugating enzyme to a substrate protein.[1][4] This ubiquitination can lead to either proteasomal degradation of the target or the creation of a scaffold for signaling complexes, depending on the type of ubiquitin chain linkage.[10][11]

The Pro-Oncogenic Role of cIAP1

In many cancers, including those of the pancreas, liver, and lung, cIAP1 is overexpressed and functions as a key driver of tumor survival and therapeutic resistance.[2][7][12] Its pro-oncogenic activity is primarily mediated through two interconnected pathways: the inhibition of apoptosis and the activation of pro-survival NF-κB signaling.

Upon stimulation by cytokines like Tumor Necrosis Factor-alpha (TNF-α), cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex.[10] Here, its E3 ligase activity is critical. cIAP1 ubiquitinates RIPK1 (Receptor-Interacting Protein Kinase 1), which prevents RIPK1 from engaging with FADD and Caspase-8 to form a death-inducing complex.[2][13] Instead, the ubiquitinated RIPK1 acts as a scaffold to recruit downstream kinases like TAK1 and the IKK complex, leading to the phosphorylation and degradation of IκBα.[10] This releases the NF-κB transcription factor to translocate to the nucleus and activate the expression of genes involved in cell survival, proliferation, and inflammation.[10][14]

cIAP1_NFkB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TNFa TNF-α TNFa->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1 cIAP1 TRAF2->cIAP1 cIAP1->RIPK1 K63-Ub IKK_complex IKK Complex RIPK1->IKK_complex activates IκBα IκBα IKK_complex->IκBα P IκBα_NFkB NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc translocates Ub Ub Ub->cIAP1 DNA DNA NFkB_nuc->DNA Survival_Genes Pro-Survival Genes (e.g., c-FLIP, Bcl-xL) DNA->Survival_Genes transcription IκBα_NFkB->IκBα IκBα_NFkB->NFkB

Caption: cIAP1-mediated canonical NF-κB signaling pathway.

Context-Dependent Tumor Suppressive Roles

Contradicting its primary role as an oncogene, recent studies have uncovered a tumor-suppressive function for cIAP1 in specific contexts. For instance, in Ewing sarcoma, the master oncogenic fusion protein EWSR1::FLI1 actively suppresses cIAP1 expression.[15] Re-expression of cIAP1 in this cancer type inhibits proliferation and reduces tumor growth, highlighting a surprising and context-dependent tumor-suppressive role.[15] This dichotomy underscores the complexity of cIAP1 signaling and the need for sophisticated tools to dissect its function.

Part 2: Pharmacological Modulation of cIAP1 - Degraders vs. Inhibitors

The Smac Mimetic Approach (Degraders)

The majority of cIAP1-targeting drugs in development are Smac mimetics (e.g., LCL161, Birinapant).[4] These molecules mimic the endogenous IAP antagonist Smac/DIABLO by binding to the BIR domains of cIAP1 and its homolog cIAP2.[5] This binding event induces a conformational change that triggers cIAP1's E3 ligase to auto-ubiquitinate itself, leading to rapid degradation by the proteasome.[4][16] While this can effectively sensitize cancer cells to apoptosis, it also has complex effects on NF-κB signaling and can paradoxically lead to the stabilization of the c-MYC oncoprotein by promoting the degradation of its antagonist, MAD1.[1]

The Novelty of E3 Ligase Inhibition: Introducing cIAP1-IN-D19-14

cIAP1-IN-D19-14 is an optimized analog of the small molecule D19, which represents a mechanistically distinct class of cIAP1 modulator.[1][17] Instead of inducing degradation, cIAP1-IN-D19-14 directly inhibits the enzymatic function of the protein.

  • Mechanism of Action: Unlike Smac mimetics that target the BIR domains, D19 and D19-14 bind directly to the RING domain of cIAP1.[1][3] This binding event does not cause degradation but instead interferes with the dynamic interaction between cIAP1 and its E2 ubiquitin-conjugating enzyme.[1][17] By preventing the E2-E3 interaction, it effectively shuts down the catalytic activity of the ligase.[3]

  • Downstream Consequences on the c-MYC Axis: One of the key substrates of cIAP1 is MAD1, a primary antagonist of the master transcription factor and potent oncoprotein, c-MYC.[1] By ubiquitinating and promoting the degradation of MAD1, cIAP1 indirectly stabilizes c-MYC. The inhibition of cIAP1's E3 ligase activity by cIAP1-IN-D19-14 blocks this process. This leads to the stabilization and accumulation of MAD1, which in turn antagonizes c-MYC, promoting its degradation and suppressing its oncogenic functions.[1][3][17] This provides a powerful and mechanistically unique strategy for targeting c-MYC-driven cancers.[1]

D19_Mechanism cluster_normal Normal cIAP1 Function cluster_inhibited With cIAP1-IN-D19-14 cIAP1_A cIAP1 (Active E3 Ligase) MAD1_A MAD1 cIAP1_A->MAD1_A Ub cMYC_A c-MYC MAD1_A->cMYC_A | Proteasome_A Proteasome MAD1_A->Proteasome_A degradation Oncogenesis_A Oncogenesis cMYC_A->Oncogenesis_A Ub_A Ub Ub_A->cIAP1_A D19 cIAP1-IN-D19-14 cIAP1_B cIAP1 (Inactive E3 Ligase) D19->cIAP1_B inhibits RING MAD1_B MAD1 (Stable) cMYC_B c-MYC MAD1_B->cMYC_B antagonizes Apoptosis_B Apoptosis / Suppression MAD1_B->Apoptosis_B Proteasome_B Proteasome cMYC_B->Proteasome_B degradation

Caption: Mechanism of cIAP1-IN-D19-14 on the MAD1/c-MYC axis.

Part 3: Experimental Framework for Investigating cIAP1-IN-D19-14

Core Principle: A Self-Validating Experimental Cascade

To rigorously investigate the effects of cIAP1-IN-D19-14, a logical cascade of experiments is required. The workflow should first validate the compound's on-target mechanism of action within the cell, then quantify the key phenotypic outcomes (apoptosis), and finally, dissect its impact on related signaling pathways (NF-κB). Each step provides validation for the next.

Experimental_Workflow cluster_assays Parallel Assays Start Select Cancer Cell Line (e.g., with c-MYC dysregulation) Treatment Treat cells with cIAP1-IN-D19-14 (Dose-response & time-course) Start->Treatment WB Workflow 1: Western Blot (Target Engagement) Treatment->WB Caspase Workflow 2: Caspase-Glo Assay (Phenotypic Outcome) Treatment->Caspase NFkB Workflow 3: NF-κB Reporter Assay (Pathway Impact) Treatment->NFkB Data_Analysis Data Analysis & Synthesis WB->Data_Analysis Caspase->Data_Analysis NFkB->Data_Analysis Conclusion Mechanistic Conclusion Data_Analysis->Conclusion

Caption: High-level experimental workflow for cIAP1-IN-D19-14.

Workflow 1: Assessing Target Engagement and Downstream Effects

Rationale: The primary mechanistic claim is that cIAP1-IN-D19-14 inhibits cIAP1's E3 ligase activity, leading to MAD1 stabilization and c-MYC degradation.[1] Western blotting is the most direct method to visualize these changes in protein levels, thereby confirming target engagement in a cellular context.

Protocol: Western Blot Analysis of Protein Levels

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF7, or a cell line with known c-MYC dysregulation) in 6-well plates. Allow cells to adhere and reach 70-80% confluency. Treat with a dose-response of cIAP1-IN-D19-14 (e.g., 1, 5, 10, 20 µM), a vehicle control (DMSO), and a Smac mimetic as a comparator for a specified time (e.g., 24 hours).

  • Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16] Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Quantify protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-40 µg of total protein per lane onto an SDS-PAGE gel.[18] Run the gel and subsequently transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-cIAP1, anti-MAD1, anti-c-MYC, and anti-β-actin as a loading control).[16]

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.[16]

Data Presentation: Expected Western Blot Outcomes

Treatment GroupcIAP1 LevelMAD1 Levelc-MYC Levelβ-actin LevelInterpretation
Vehicle (DMSO)BaselineBaselineBaselineConstantNegative Control
cIAP1-IN-D19-14No Change↑↑ ↓↓ ConstantE3 Ligase Inhibition
Smac Mimetic↓↓ ConstantcIAP1 Degradation
Workflow 2: Quantifying Pro-Apoptotic Efficacy

Rationale: A key desired outcome of cancer therapeutics is the induction of apoptosis. This experiment quantifies the activity of effector caspases-3 and -7, which are hallmarks of apoptosis, to determine the functional consequence of cIAP1 E3 ligase inhibition.

Protocol: Caspase-Glo® 3/7 Luminescent Assay [19][20]

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.[20] Include wells for "no-cell" blanks.

  • Treatment: After overnight incubation, treat cells with a dose-response of cIAP1-IN-D19-14, a vehicle control, and a positive control for apoptosis (e.g., Staurosporine). Incubate for a predetermined time (e.g., 24, 48 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[20]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[19]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.[20]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation: Expected Apoptosis Induction

Treatment GroupLuminescence (RLU)Fold Change vs. VehicleInterpretation
No-Cell Blank< 500N/ABackground Signal
Vehicle (DMSO)~5,0001.0Basal Apoptosis
cIAP1-IN-D19-14 (Low Dose)~15,0003.0Apoptosis Induction
cIAP1-IN-D19-14 (High Dose)~50,00010.0Strong Apoptosis
Staurosporine (Positive Control)> 100,000> 20.0Max Apoptosis Signal
Workflow 3: Interrogating the Impact on NF-κB Signaling

Rationale: Given cIAP1's central role in TNF-α-induced NF-κB activation, it is crucial to understand how E3 ligase inhibition, as opposed to degradation, affects this pro-survival pathway. An NF-κB reporter assay provides a quantitative readout of the transcriptional activity of this pathway.

Protocol: NF-κB Luciferase Reporter Assay [21][22]

  • Cell Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).[23][24]

  • Pre-treatment: After 24 hours, replace the medium. Pre-treat the cells with cIAP1-IN-D19-14 or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.[21] Include unstimulated and vehicle-only controls.

  • Cell Lysis and Measurement:

    • Wash cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay system.

    • Measure firefly luciferase activity in the lysate.

    • Add the Stop & Glo® reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity.[24]

  • Data Analysis: For each well, calculate the ratio of firefly to Renilla luminescence to obtain a normalized value of NF-κB activity.

Data Presentation: Expected Impact on NF-κB Activity

Pre-treatmentStimulantNormalized Luciferase Activity (Firefly/Renilla)Interpretation
VehicleNone~1.0Basal NF-κB Activity
VehicleTNF-α~25.0Strong NF-κB Activation
cIAP1-IN-D19-14None~1.0No effect on basal activity
cIAP1-IN-D19-14TNF-α< 10.0 Inhibition of TNF-α-induced NF-κB

Part 4: Data Interpretation and Advanced Insights

Synthesizing the Results

The power of this experimental framework lies in the synthesis of its parts. A successful investigation using cIAP1-IN-D19-14 would yield a cohesive dataset demonstrating that the compound:

  • Does not degrade cIAP1 but leads to the accumulation of MAD1 and the degradation of c-MYC (Workflow 1).

  • Induces a dose-dependent increase in caspase-3/7 activity, confirming a pro-apoptotic phenotype (Workflow 2).

  • Inhibits the activation of the pro-survival NF-κB pathway upon stimulation (Workflow 3).

Troubleshooting and Experimental Considerations
  • Cell Line Specificity: The effects of cIAP1 modulation can be highly context-dependent.[15] It is crucial to test cIAP1-IN-D19-14 across a panel of cell lines with varying genetic backgrounds and cIAP1/c-MYC expression levels.

  • Off-Target Effects: As with any chemical probe, off-target effects are possible. Validating key findings with genetic approaches (e.g., siRNA/CRISPR-mediated knockdown of cIAP1) can provide orthogonal support for the compound's on-target activity.

  • Controls are Key: The inclusion of a Smac mimetic as a comparator is essential to highlight the unique mechanistic advantages of an E3 ligase inhibitor over a protein degrader.

Future Directions

The in vitro characterization described here provides the foundation for more advanced studies. Promising results should be followed by in vivo validation using xenograft animal models to assess the compound's efficacy in reducing tumor growth.[17] Furthermore, investigating combination therapies, for example with standard chemotherapeutics or other targeted agents, could reveal synergistic effects and new therapeutic opportunities.

References

  • Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity. PNAS. [Link]

  • What are cIAP1/cIAP2 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

  • Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • Cellular Inhibitor of Apoptosis Protein 1. Wikipedia. [Link]

  • CIAPIN1 as a Therapeutic Target in Cancer. PubMed. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • NF-κB Reporter Assay. Bio-protocol. [Link]

  • Inhibition of apoptosis inhibitors cIAP1, cIAP2, and caspase-8 leads to... ResearchGate. [Link]

  • Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity. PMC. [Link]

  • Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation. PNAS. [Link]

  • Caspase-9b Interacts Directly with cIAP1 to Drive Agonist-Independent Activation of NF-κB and Lung Tumorigenesis. AACR Journals. [Link]

  • What are cIAP1 stimulants and how do they work? Patsnap Synapse. [Link]

  • shRNA Depletion of cIAP1 Sensitizes Human Ovarian Cancer Cells to Anticancer Agent-Induced Apoptosis. PMC - NIH. [Link]

  • HEK293 Cell Line - NF-κB Reporter (Luc). BPS Bioscience. [Link]

  • Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. AMSBIO. [Link]

  • Molecular Pathways: Targeting Inhibitor of Apoptosis Proteins in Cancer—From Molecular Mechanism to Therapeutic Application. AACR Journals. [Link]

  • Cellular Inhibitors of Apoptosis cIAP1 and cIAP2 Are Required for Innate Immunity Signaling by the Pattern Recognition Receptors. CORE. [Link]

  • Cytoplasmic and Nuclear Functions of cIAP1. PMC - NIH. [Link]

  • Withaferin A targets apoptosis inhibitor cIAP1: A potential anticancer candidate. Journal of Applied Pharmaceutical Science. [Link]

  • cIAP1 promotes proliferation and migration and prevents apoptosis in gallbladder cancer in vitro. Bioscience Reports. [Link]

  • cIAP1 inhibitor of apoptosis is a tumor suppressor in Ewing sarcoma. bioRxiv. [Link]

  • Cytoplasmic and Nuclear Functions of cIAP1. MDPI. [Link]

  • Identification of a small-molecule D19 as an inhibitor of cIAP1 E3... ResearchGate. [Link]

  • Inhibition of cIAP1 as a strategy for targeting c-MYC-driven oncogenic activity. PubMed. [Link]

  • Dynamic activation of apoptosis: conformational ensembles of cIAP1 are linked to a spring-loaded mechanism. PMC - NIH. [Link]

  • Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2. PMC. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Investigating c-MYC-Driven Cancers using the cIAP1 E3 Ligase Inhibitor, cIAP1-IN-D19-14

Introduction The cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a multifaceted protein that plays a pivotal role in the regulation of cell death and survival.[1] As a member of the IAP family,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a multifaceted protein that plays a pivotal role in the regulation of cell death and survival.[1] As a member of the IAP family, it contains Baculovirus IAP Repeat (BIR) domains and a C-terminal RING (Really Interesting New Gene) domain, which confers E3 ubiquitin ligase activity.[2][3] This enzymatic function is central to its role in modulating critical signaling pathways, most notably the NF-κB pathway, to promote cell survival.[4][5][6] Dysregulation and overexpression of cIAP1 are common in various cancers, making it an attractive therapeutic target.[7][8]

A significant challenge in oncology has been the direct pharmacological inhibition of the master transcription factor c-MYC, a primary driver of tumorigenesis.[7][9] Recent research has unveiled an indirect strategy to target c-MYC by modulating its stability. The E3 ubiquitin ligase cIAP1 has been shown to mediate the destabilization of MAD1, a key antagonist of c-MYC.[7][9] By promoting MAD1 degradation, cIAP1 indirectly leads to the stabilization and increased oncogenic activity of c-MYC.

This has led to the development of cIAP1-IN-D19-14, a potent and specific small-molecule inhibitor of the E3 ligase activity of cIAP1.[10] Unlike SMAC mimetics which induce cIAP1/2 degradation, cIAP1-IN-D19-14 directly binds to the RING domain of cIAP1, inhibiting its enzymatic function by interfering with the dynamic interaction between cIAP1 (E3) and its cognate E2 ubiquitin-conjugating enzyme.[7][10] This action stabilizes MAD1, which in turn antagonizes c-MYC function and promotes its degradation.[10] These application notes provide a comprehensive guide for researchers utilizing cIAP1-IN-D19-14 to investigate and target c-MYC-driven oncogenic activity in cancer cell lines.

Mechanism of Action of cIAP1-IN-D19-14

The primary mechanism of cIAP1-IN-D19-14 is the direct inhibition of cIAP1's E3 ubiquitin ligase function, which initiates a signaling cascade culminating in the degradation of the c-MYC oncoprotein.

  • Baseline State (High c-MYC Activity): In many cancer cells, cIAP1 is active. Its E3 ligase activity targets the tumor suppressor MAD1 for ubiquitination and subsequent proteasomal degradation.[7] The low level of MAD1 protein allows its antagonist, c-MYC, to remain stable and drive oncogenic transcription, promoting cell proliferation and survival.[7][10]

  • Inhibition by cIAP1-IN-D19-14: cIAP1-IN-D19-14 binds to the RING finger domain of cIAP1. This allosterically inhibits the catalytic transfer of ubiquitin from the E2 enzyme (e.g., UbcH5b) to cIAP1 substrates.[10]

  • MAD1 Stabilization: With cIAP1 activity blocked, MAD1 is no longer efficiently ubiquitinated and degraded. This leads to the stabilization and accumulation of MAD1 protein within the cell.[7][10]

  • c-MYC Destabilization and Degradation: The accumulated MAD1 antagonizes c-MYC, leading to the destabilization and proteasomal degradation of the c-MYC protein.[10] This effectively shuts down c-MYC-driven transcriptional programs.

This distinct mechanism differentiates cIAP1-IN-D19-14 from SMAC mimetics (e.g., LCL161, Birinapant), which function as IAP antagonists by promoting the auto-ubiquitination and degradation of cIAP1 itself.[1][7]

cluster_0 Normal State (High c-MYC) cluster_1 With cIAP1-IN-D19-14 cIAP1 cIAP1 (Active E3 Ligase) MAD1 MAD1 cIAP1->MAD1 Ubiquitination Proteasome Proteasome MAD1->Proteasome Degradation cMYC_stable c-MYC (Stable) MAD1->cMYC_stable Fails to antagonize Ub Ubiquitin Proliferation_on Oncogenic Proliferation cMYC_stable->Proliferation_on Promotes D19_14 cIAP1-IN-D19-14 cIAP1_inhibited cIAP1 (Inactive E3 Ligase) D19_14->cIAP1_inhibited Inhibits MAD1_stable MAD1 (Stable) cIAP1_inhibited->MAD1_stable Ubiquitination Blocked cMYC_unstable c-MYC (Unstable) MAD1_stable->cMYC_unstable Antagonizes Proteasome2 Proteasome cMYC_unstable->Proteasome2 Degradation Proliferation_off Inhibition of Proliferation cMYC_unstable->Proliferation_off Leads to cluster_phenotype Phenotypic Assays cluster_mechanism Mechanistic Assays start Select Cancer Cell Line (e.g., c-MYC driven) treat Treat with cIAP1-IN-D19-14 (Dose-Response & Time-Course) start->treat viability Protocol 3: MTT Cell Viability Assay treat->viability apoptosis Protocol 4: Caspase-Glo 3/7 Assay treat->apoptosis lysis Cell Lysis treat->lysis wb Protocol 1: Western Blot (c-MYC, MAD1, cIAP1) lysis->wb ip Protocol 2: Immunoprecipitation (Ub-MAD1) lysis->ip

Figure 2: Recommended Experimental Workflow.
Protocol 1: Western Blot Analysis of c-MYC and MAD1 Protein Levels

This protocol is designed to verify that cIAP1-IN-D19-14 treatment leads to the degradation of c-MYC and the stabilization of MAD1.

A. Materials

  • Cancer cell lines (e.g., MCF7, H1299) [7]* cIAP1-IN-D19-14 (reconstituted in DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors [11]* BCA Protein Assay Kit [12]* Primary antibodies: anti-c-MYC, anti-MAD1, anti-cIAP1, anti-β-Actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • Western blot transfer system and membranes

  • Enhanced Chemiluminescence (ECL) substrate

B. Procedure

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treat cells with increasing concentrations of cIAP1-IN-D19-14 (e.g., 0, 5, 10, 25, 50 µM) for a predetermined time (e.g., 4-24 hours). [7][10]A time-course experiment may also be performed.

  • Cell Lysis:

    • Aspirate the media and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Incubate on ice for 10 minutes.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. [13] * Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. [12]5. Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

  • Western Blotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

C. Causality and Validation

  • Rationale: This experiment directly tests the central hypothesis of the inhibitor's mechanism. A dose-dependent decrease in c-MYC and an increase in MAD1 protein levels provides strong evidence of on-target activity. [7][10]* Self-Validation: The inclusion of a loading control (β-Actin) is critical to ensure equal protein loading. A vehicle control (DMSO) establishes the baseline protein levels. Observing the expected opposing trends for c-MYC and MAD1 provides internal consistency.

Protocol 2: Immunoprecipitation (IP) for MAD1 Ubiquitination

This protocol determines if the stabilization of MAD1 is due to a reduction in its ubiquitination, directly confirming the inhibition of cIAP1's E3 ligase activity towards MAD1. [7] A. Materials

  • Cell lysates prepared as in Protocol 1 (from cells treated with DMSO, cIAP1-IN-D19-14, and a proteasome inhibitor like MG132)

  • Anti-MAD1 antibody (for IP)

  • Protein A/G magnetic beads or agarose resin

  • Anti-Ubiquitin antibody (for Western blot detection)

  • IP Wash Buffer (e.g., Tris-buffered saline with 0.1% Triton X-100)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

B. Procedure

  • Pre-treatment: Treat cells with cIAP1-IN-D19-14 (or DMSO) for 8-12 hours, then add a proteasome inhibitor (e.g., 10 µM MG132) for the final 4 hours of incubation. This allows ubiquitinated proteins to accumulate. [7]2. Lysate Preparation: Prepare cell lysates as described in Protocol 1, ensuring high protein concentration.

  • Immunoprecipitation:

    • Normalize protein amounts for each condition (e.g., 500-1000 µg of total protein).

    • Add the anti-MAD1 antibody to the lysate and incubate for 4 hours to overnight at 4°C with rotation. [13] * Add pre-washed Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

    • Pellet the beads (using a magnetic rack or centrifugation).

    • Wash the beads 3-5 times with ice-cold IP Wash Buffer to remove non-specific binders. [13]4. Elution and Analysis:

    • After the final wash, resuspend the beads in 2X SDS-PAGE loading buffer.

    • Boil for 5-10 minutes to elute the immunoprecipitated proteins.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blot analysis as in Protocol 1, but probe the membrane with an anti-Ubiquitin antibody.

    • A parallel blot can be run and probed with the anti-MAD1 antibody to confirm successful immunoprecipitation.

C. Causality and Validation

  • Rationale: By specifically pulling down MAD1 and blotting for ubiquitin, this assay directly visualizes the ubiquitination status of MAD1. A reduction in the ubiquitin signal in the D19-14-treated sample compared to the control demonstrates that the inhibitor is preventing MAD1 ubiquitination in the cellular context. [7]* Self-Validation: The MG132-treated DMSO control should show a strong smear of high-molecular-weight ubiquitinated MAD1. A successful experiment will show a clear reduction in this smear in the cIAP1-IN-D19-14-treated lane.

Protocol 3: Cell Viability/Proliferation using the MTT Assay

This assay assesses the functional consequence of c-MYC inhibition on cancer cell viability and proliferation. [14] A. Materials

  • 96-well cell culture plates

  • Cancer cell lines

  • cIAP1-IN-D19-14

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

B. Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of medium. [15]Include wells with medium only for blank controls.

  • Incubation: Allow cells to adhere and recover for 12-24 hours. [15]3. Treatment: Add 100 µL of medium containing 2x the final desired concentrations of cIAP1-IN-D19-14. Perform serial dilutions to create a dose-response curve. Include vehicle (DMSO) controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. [15]6. Solubilization: Carefully aspirate the medium (or centrifuge the plate if using suspension cells) and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader. C. Causality and Validation

  • Rationale: The MTT assay measures mitochondrial reductase activity, which serves as a proxy for the number of viable, metabolically active cells. [14]A decrease in the colorimetric signal upon treatment with cIAP1-IN-D19-14 indicates reduced cell viability/proliferation, the expected outcome of c-MYC inhibition.

  • Self-Validation: The dose-response curve is self-validating. A clear, dose-dependent decrease in absorbance provides confidence in the results. Blank controls are essential to subtract background absorbance.

Protocol 4: Induction of Apoptosis via Caspase-Glo® 3/7 Assay

While the primary cited mechanism for D19-14 is c-MYC degradation, inhibiting a protein named "Inhibitor of Apoptosis" warrants an investigation into its effects on programmed cell death. This assay quantifies the activity of effector caspases 3 and 7, key executioners of apoptosis. [16][17] A. Materials

  • White-walled 96-well plates suitable for luminescence

  • Cancer cell lines

  • cIAP1-IN-D19-14

  • Caspase-Glo® 3/7 Assay System (or similar) [16]* Luminometer

B. Procedure

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with cIAP1-IN-D19-14 as described in Protocol 3. It is advisable to include a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. [16][18]5. Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

C. Causality and Validation

  • Rationale: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and luciferase. [16]Cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity. [16]An increase in luminescence indicates the induction of apoptosis.

  • Self-Validation: The inclusion of a positive control is essential to confirm that the assay system is working correctly. A dose-dependent increase in the luminescent signal in treated cells relative to the vehicle control would suggest that cIAP1-IN-D19-14 induces apoptosis in the tested cell line.

Data Interpretation and Expected Outcomes

The following table summarizes the anticipated results from the described protocols when studying an effective dose of cIAP1-IN-D19-14 in a responsive c-MYC-driven cancer cell line.

AssayParameter MeasuredExpected Outcome with cIAP1-IN-D19-14Rationale
Protocol 1: Western Blot c-MYC Protein LevelDecrease Inhibition of cIAP1 stabilizes MAD1, which promotes c-MYC degradation. [10]
MAD1 Protein LevelIncrease Inhibition of cIAP1 E3 ligase activity prevents MAD1 ubiquitination and degradation. [7]
Protocol 2: IP-Western Ubiquitination of MAD1Decrease Direct measure of cIAP1 E3 ligase inhibition towards its substrate MAD1. [7]
Protocol 3: MTT Assay Cell Viability / ProliferationDecrease Reduced c-MYC levels lead to cell cycle arrest and/or death, inhibiting proliferation. [10]
Protocol 4: Caspase-Glo® Caspase-3/7 ActivityIncrease Inhibition of an anti-apoptotic protein may lower the threshold for apoptosis induction. [1][19]

References

  • Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia. [Link]

  • Caspase Protocols in Mice - PMC. [Link]

  • Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PNAS. [Link]

  • What are cIAP1/cIAP2 inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. [Link]

  • What are cIAP1 stimulants and how do they work? [Link]

  • Cytoplasmic and Nuclear Functions of cIAP1 - PMC - NIH. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • Cytoplasmic Functions of cIAP1 | Encyclopedia MDPI. [Link]

  • Cellular inhibitor of apoptosis 1 (cIAP-1) degradation by caspase 8 during TNF-related apoptosis-in - DigitalCommons@UNMC. [Link]

  • Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC. [Link]

  • Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • MTT Cell Assay Protocol. [Link]

  • IAP Inhibitor Development Services for Cancer - Alfa Cytology. [Link]

  • Cell sensitivity assays: the MTT assay - PubMed. [Link]

  • Inhibition of cIAP1 as a strategy for targeting c-MYC-driven oncogenic activity - PubMed. [Link]

  • Identification of a small-molecule D19 as an inhibitor of cIAP1 E3... - ResearchGate. [Link]

  • c-IAP1 and c-IAP2 Are Critical Mediators of Tumor Necrosis Factor α (TNFα)-induced NF-κB Activation - PMC. [Link]

  • Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2 - PMC. [Link]

  • Ciap1-in-d19-14|CAS - DC Chemicals. [Link]

  • Cytoplasmic and Nuclear Functions of cIAP1 - MDPI. [Link]

  • Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC. [Link]

  • What will be the best way to test NFkb activation via western blot? - ResearchGate. [Link]

  • cIAP1 inhibitor of apoptosis is a tumor suppressor in Ewing sarcoma - bioRxiv. [Link]

  • Ceramide targets xIAP and cIAP1 to sensitize metastatic colon and breast cancer cells to apoptosis induction to suppress tumor progression - PMC. [Link]

  • The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC - NIH. [Link]

  • Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC. [Link]

  • Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. [Link]

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Application

cIAP1-IN-D19-14 treatment in xenograft tumor models

Topic: Targeted Inhibition of cIAP1 E3 Ligase Activity using D19-14 in Xenograft Models Content Type: Advanced Application Note & Protocol Audience: Oncology Researchers, Pharmacologists, and In Vivo Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Targeted Inhibition of cIAP1 E3 Ligase Activity using D19-14 in Xenograft Models Content Type: Advanced Application Note & Protocol Audience: Oncology Researchers, Pharmacologists, and In Vivo Scientists

Executive Summary & Mechanistic Distinction

cIAP1-IN-D19-14 (D19-14) represents a paradigm shift in targeting Cellular Inhibitor of Apoptosis Protein 1 (cIAP1). Unlike conventional SMAC mimetics (e.g., LCL161, Birinapant) which bind the BIR domains to activate cIAP1 autoubiquitination and degradation, D19-14 is a direct RING domain inhibitor .

Why this matters:

  • SMAC Mimetics: Induce cIAP1 degradation

    
     Activation of non-canonical NF-
    
    
    
    B
    
    
    TNF
    
    
    production. Paradoxically, this can sometimes stabilize c-MYC by destabilizing MAD1 (a c-MYC antagonist).[1]
  • D19-14: Binds the RING domain

    
     Sterically hinders E2 ubiquitin-conjugating enzyme recruitment 
    
    
    
    Inhibits E3 ligase activity without necessarily degrading cIAP1.[1]
  • Therapeutic Outcome: Stabilization of MAD1

    
     Repression of c-MYC 
    
    
    
    Tumor regression in c-MYC-driven cancers (e.g., EOL-1 acute myeloid leukemia, certain breast cancers).

This protocol details the application of D19-14 in xenograft models, emphasizing the critical handling required to maintain its E3-inhibitory mechanism in vivo.

Compound Formulation & Handling

D19-14 is a hydrophobic small molecule. Proper solubilization is critical to prevent precipitation in the peritoneal cavity, which leads to pharmacokinetic failure and local toxicity.

Recommended Formulation (50 mg/kg Dose)
  • Stock Solution: Dissolve neat D19-14 powder in 100% DMSO to create a high-concentration master stock (e.g., 50 mg/mL). Store at -20°C in single-use aliquots.

  • Working Vehicle (In Vivo):

    • 5% DMSO (Solubilizer)

    • 40% PEG300 (Co-solvent)

    • 5% Tween-80 (Surfactant)

    • 50% Saline (0.9% NaCl) or PBS (Diluent)

Preparation Protocol:

  • Thaw DMSO stock of D19-14.

  • Add the required volume of DMSO stock to a sterile tube.

  • Add PEG300 and vortex vigorously until clear.

  • Add Tween-80 and vortex.

  • Slowly add warm Saline (37°C) while vortexing. Do not add saline first , as this will cause immediate precipitation.

  • Quality Control: The final solution should be clear or slightly opalescent, with no visible particulates. Sonicate for 5–10 minutes if minor turbidity persists.

In Vivo Xenograft Protocol (Efficacy Study)

This protocol is validated for EOL-1 (Eosinophilic Leukemia) and MCF7 (Breast Cancer) models, as established in the primary characterization of the compound.

Phase I: Tumor Establishment
  • Animals: NOD/SCID or Nude mice (Female, 6–8 weeks).

  • Cell Inoculation:

    • EOL-1:

      
       cells suspended in 100 
      
      
      
      L PBS + Matrigel (1:1 ratio).
    • Site: Subcutaneous injection into the right flank.

  • Randomization: Monitor tumor growth using digital calipers. Randomize mice into treatment groups when tumors reach 100–150 mm³ (approx. 2–3 weeks post-inoculation).

    • Group A: Vehicle Control (Daily, i.p.)

    • Group B: D19-14 (50 mg/kg, Daily, i.p.)[1]

Phase II: Treatment Regimen
  • Dose: 50 mg/kg body weight.[1]

  • Route: Intraperitoneal (i.p.) injection.

  • Frequency: Once daily (q.d.) for 12 consecutive days .

  • Monitoring:

    • Measure tumor volume (

      
      ) every 2 days.
      
    • Weigh mice daily. >15% weight loss requires a dosing holiday.

Phase III: Pharmacodynamic (PD) Harvest

To validate the mechanism (MAD1 stabilization/c-MYC degradation), precise timing of the harvest is required.

  • Administer the final dose on Day 12.

  • Euthanize mice 4 hours post-last dose. (This window captures maximal c-MYC suppression).

  • Resect tumors immediately.[1]

  • Flash freeze half the tumor in liquid nitrogen for Western Blot (c-MYC, MAD1).

  • Fix the other half in 10% formalin for IHC (Ki67, Cleaved Caspase-3).

Mechanistic Pathway & Logic

The following diagram illustrates the unique mechanism of D19-14 compared to the natural homeostatic state.

G cluster_0 Untreated / SMAC Mimetic State cluster_1 D19-14 Treatment State cIAP1_Active cIAP1 (Active E3) MAD1 MAD1 cIAP1_Active->MAD1 Ubiquitinates E2 E2 Ub-Enzyme E2->cIAP1_Active Binds RING MAD1_Ub Degraded MAD1 MAD1->MAD1_Ub Poly-Ub cMYC c-MYC Protein MAD1_Ub->cMYC Loss of Antagonism TumorGrowth Tumor Progression cMYC->TumorGrowth Promotes D19_14 D19-14 cIAP1_Blocked cIAP1 (RING Blocked) D19_14->cIAP1_Blocked Binds RING Domain E2_Blocked E2 cIAP1_Blocked->E2_Blocked Blocks Interaction MAD1_Stable MAD1 (Stabilized) cIAP1_Blocked->MAD1_Stable No Ubiquitination cMYC_Deg c-MYC MAD1_Stable->cMYC_Deg Antagonizes/Degrades Regression Tumor Regression cMYC_Deg->Regression Inhibits Growth

Figure 1: Mechanism of Action. Left: Active cIAP1 degrades MAD1, allowing c-MYC accumulation. Right: D19-14 blocks the cIAP1 RING domain, stabilizing MAD1, which subsequently degrades c-MYC.[1]

Data Analysis & Expected Results

When validating D19-14 efficacy, your data should reflect the following profile. Absence of these markers suggests either formulation failure or a non-c-MYC driven tumor model.

ReadoutExpected Outcome (D19-14 Treated)Biological Interpretation
Tumor Volume Significant reduction (p < 0.01) by Day 12.Inhibition of c-MYC driven proliferation.[1][2]
cIAP1 Levels (WB) Unchanged or Stabilized D19-14 inhibits activity, not necessarily protein stability (distinct from SMAC mimetics which degrade cIAP1).
MAD1 Levels (WB) Increased Blockade of cIAP1-mediated ubiquitination prevents proteasomal degradation of MAD1.
c-MYC Levels (WB) Decreased Stabilized MAD1 antagonizes c-MYC, promoting its turnover.
Body Weight < 10% LossIndicates the 50 mg/kg dose is well-tolerated and specific.

Troubleshooting & Critical Controls

1. Lack of Efficacy:

  • Check c-MYC Status: D19-14 efficacy is highly correlated with c-MYC expression. Ensure your xenograft line (e.g., EOL-1, Raji, MCF7) has high baseline c-MYC.

  • Vehicle Precipitation: If you observe white precipitate in the syringe or peritoneal cavity upon necropsy, the drug was not bioavailable. Switch to a cyclodextrin-based formulation (e.g., 20% HP-

    
    -CD) if the PEG/Tween mix fails.
    

2. Toxicity (Weight Loss >20%):

  • D19-14 targets the RING domain and is generally less toxic than pan-IAP degraders. High toxicity suggests off-target effects or vehicle intolerance. Reduce dose to 30 mg/kg or switch to every-other-day (Q2D) dosing.

3. Distinguishing from SMAC Mimetics:

  • To prove you are observing a D19-14 specific effect, run a parallel arm with LCL161 (SMAC mimetic).

  • Result: LCL161 should degrade cIAP1 protein (Western Blot: loss of band). D19-14 should preserve cIAP1 protein band but increase MAD1.

References

  • Li, X., et al. (2018). "Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity."[1] Proceedings of the National Academy of Sciences (PNAS), 115(39), E9085-E9094.

    • Core Reference: This is the primary paper describing the synthesis, mechanism (RING domain binder)
  • Fulda, S. & Vucic, D. (2012). "Targeting IAP proteins for therapeutic intervention in cancer." Nature Reviews Drug Discovery, 11, 109–124.

    • Context: Provides the foundational knowledge on IAP biology and the standard mechanism of SMAC mimetics for contrast.
  • MedChemExpress (MCE). "cIAP1-IN-D19-14 Product Datasheet."

    • Sourcing: Commercial availability and physicochemical properties of the compound.

Sources

Method

Western blot protocol for c-MYC degradation after cIAP1-IN-D19-14 treatment

Application Notes and Protocols Topic: Western Blot Protocol for Monitoring c-MYC Degradation Following cIAP1-IN-D19-14 Treatment Audience: Researchers, scientists, and drug development professionals. Introduction The c-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Western Blot Protocol for Monitoring c-MYC Degradation Following cIAP1-IN-D19-14 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-MYC oncoprotein is a pivotal transcription factor that governs a vast array of cellular processes, including proliferation, growth, and apoptosis.[1][2] Its expression is tightly regulated, and its dysregulation is a hallmark of a majority of human cancers, making it a prime therapeutic target.[3] One of the principal mechanisms controlling c-MYC levels is its rapid turnover, mediated by the ubiquitin-proteasome system (UPS).[1][4] E3 ubiquitin ligases play a critical role in this process by selecting specific proteins for degradation.

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a RING-domain E3 ubiquitin ligase that has been identified as a key regulator of cell signaling and survival pathways.[5][6] Recent studies have unveiled a novel strategy for targeting c-MYC by inhibiting the E3 ligase activity of cIAP1. A small molecule inhibitor, cIAP1-IN-D19-14, has been shown to bind to the RING domain of cIAP1, interfering with its interaction with E2 ubiquitin-conjugating enzymes.[7][8] This inhibition stabilizes the c-MYC antagonist protein, MAD1, which subsequently promotes the degradation of c-MYC.[7]

This application note provides a comprehensive, field-tested protocol for utilizing Western blot analysis to monitor the degradation of c-MYC in cultured cancer cells following treatment with cIAP1-IN-D19-14. We will delve into the underlying signaling pathway, provide a detailed step-by-step methodology, and offer insights into experimental design and data interpretation.

Scientific Background

The cIAP1-c-MYC Regulatory Axis

The regulation of c-MYC stability is a multi-step process. Under normal conditions, cIAP1 functions as an active E3 ligase, targeting various substrates for ubiquitination and subsequent proteasomal degradation. One such indirect target is the c-MYC protein. The mechanism involves cIAP1-mediated degradation of MAD1, a protein that antagonizes c-MYC function. When cIAP1 is active, MAD1 levels are kept low, allowing for stable c-MYC expression.

The inhibitor cIAP1-IN-D19-14 disrupts this balance. By binding to the cIAP1 RING domain, it allosterically inhibits the E3 ligase activity, preventing the ubiquitination and degradation of its substrates, including MAD1.[7][8] The resulting accumulation of MAD1 protein leads to the destabilization and subsequent proteasomal degradation of c-MYC, reducing its oncogenic activity.[7] This signaling cascade provides a clear molecular endpoint—the reduction of c-MYC protein levels—that can be reliably measured by Western blot.

cluster_0 Normal State cluster_1 After cIAP1-IN-D19-14 Treatment cIAP1 cIAP1 (Active E3 Ligase) Ub_MAD1 Ub-MAD1 cIAP1->Ub_MAD1 Ubiquitination cIAP1_inhib cIAP1 (Inactive) E2 E2 Enzyme E2->cIAP1 MAD1 MAD1 MAD1->Ub_MAD1 MAD1_stable MAD1 (Accumulates) Proteasome1 Proteasome Ub_MAD1->Proteasome1 Degradation cMYC1 c-MYC (Stable) cMYC2 c-MYC D19 cIAP1-IN-D19-14 D19->cIAP1_inhib Inhibits MAD1_stable->cMYC2 Promotes Degradation Ub_cMYC Ub-c-MYC cMYC2->Ub_cMYC Proteasome2 Proteasome Ub_cMYC->Proteasome2 Degradation

Caption: cIAP1-mediated regulation of c-MYC stability.

Experimental Design and Critical Parameters

A robust experimental design is crucial for obtaining reliable and reproducible results. The following considerations form a self-validating system.

  • Cell Line Selection: Choose a cell line known to express high levels of c-MYC (e.g., HeLa, Jurkat, or various Burkitt's lymphoma cell lines).

  • Dose-Response and Time-Course: To characterize the effect of cIAP1-IN-D19-14, perform both a dose-response experiment (treating cells with a range of inhibitor concentrations for a fixed time) and a time-course experiment (treating cells with a fixed concentration for various durations).

  • Essential Controls:

    • Vehicle Control: Treat cells with the same concentration of the inhibitor's solvent (e.g., DMSO) as the highest concentration of the drug used. This accounts for any effects of the solvent itself.

    • Untreated Control: Cells that receive no treatment serve as a baseline for endogenous c-MYC levels.

    • Loading Control: To ensure equal protein loading across all lanes of the gel, the membrane must be probed with an antibody against a ubiquitously expressed housekeeping protein, such as GAPDH or β-actin.[9] This is essential for normalizing the c-MYC signal and making valid comparisons between samples.

Detailed Western Blot Protocol

This protocol outlines the complete workflow from cell treatment to data analysis for assessing c-MYC degradation.

A 1. Cell Culture & Treatment B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-c-MYC) F->G H 8. Secondary Antibody Incubation (HRP) G->H I 9. Chemiluminescent Detection H->I J 10. Analysis & Normalization I->J

Caption: Western blot experimental workflow.

Part 1: Materials and Reagents
Reagent/MaterialRecommended Source/CompositionPurpose
Primary Antibodies
Anti-c-MYC (clone 9E10 or Y69)Merck (MABE282), Abcam (ab32072)[10]Detection of c-MYC protein (~57 kDa)[11]
Anti-cIAP1Thermo Fisher (PA5-29085), Abcam (ab2399)[12]Optional: Confirm cIAP1 expression
Anti-GAPDHAbcam (ab9485), MilliporeSigma (SAB4300645)[13]Loading Control (~37 kDa)
Anti-β-ActinCell Signaling Tech (#4967), Abcam (ab8227)[14]Loading Control (~42 kDa)[15]
Secondary Antibody
HRP-conjugated Anti-Mouse/Rabbit IgGVaries by primary antibody hostSignal amplification and detection
Buffers & Solutions
RIPA Lysis BufferSee recipe below[16][17]Efficient lysis of cells and extraction of nuclear/cytoplasmic proteins
Protease/Phosphatase Inhibitor CocktailThermo Scientific (78440) or similarPrevent protein degradation/dephosphorylation post-lysis
BCA Protein Assay KitThermo Scientific (23225)Accurate protein concentration measurement[18][19]
4x Laemmli Sample BufferBio-Rad (1610747) or similarDenatures proteins and adds charge for SDS-PAGE
Tris-Glycine-SDS Running Buffer (10x)250 mM Tris, 1.92 M Glycine, 1% SDSElectrophoresis buffer
Transfer Buffer (10x)250 mM Tris, 1.92 M Glycine, 20% MethanolProtein transfer from gel to membrane
TBST (10x)1 M Tris-HCl (pH 7.5), 5 M NaCl, 1% Tween-20Wash buffer
Blocking Buffer5% (w/v) non-fat dry milk or BSA in TBSTPrevents non-specific antibody binding
Other Materials
PVDF MembraneMillipore (Immobilon-P)Solid support for protein binding
ECL SubstrateThermo Scientific (SuperSignal West Pico)Chemiluminescent reagent for HRP

RIPA Lysis Buffer (1X final concentration): [20]

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% NP-40

  • 0.5% Sodium Deoxycholate

  • 0.1% SDS

  • 1 mM EDTA

  • Add Protease and Phosphatase Inhibitor Cocktail immediately before use.

Part 2: Step-by-Step Procedure

1. Cell Culture and Treatment

  • Seed cells in appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency.

  • Aspirate the medium and replace it with fresh medium containing the desired concentrations of cIAP1-IN-D19-14 or vehicle (DMSO).

  • Incubate for the desired length of time (e.g., 4, 8, 12, 24 hours).

2. Cell Lysis and Protein Extraction

  • Place culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well (e.g., 100-150 µL for a well in a 6-well plate). The inclusion of ionic detergents like SDS and deoxycholate in RIPA buffer is critical for disrupting the nuclear membrane and ensuring complete extraction of the nuclear c-MYC protein.[16][21]

  • Scrape the adherent cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[22] The BCA assay is compatible with the detergents present in RIPA buffer.[21]

  • Calculate the volume of lysate required to obtain equal amounts of protein for each sample (typically 20-30 µg per lane).

  • Prepare samples by adding 4x Laemmli sample buffer and water to the calculated volume of lysate. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE and Protein Transfer

  • Load the denatured protein samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

  • Perform electrophoresis in 1x Tris-Glycine-SDS running buffer until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

5. Immunoblotting and Detection

  • After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the antibodies.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody (e.g., anti-c-MYC, diluted in Blocking Buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution (typically 1:1000).[23][24]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL chemiluminescent substrate according to the manufacturer's protocol. Incubate the membrane with the substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

6. Stripping and Re-probing for Loading Control

  • After imaging for c-MYC, the membrane can be stripped (using a commercial stripping buffer or a mild acid/base treatment) and re-probed for a loading control.

  • Follow steps 5.1 through 5.8 using the primary antibody for GAPDH or β-actin.

Data Analysis and Interpretation

  • Qualitative Analysis: A successful experiment will show a distinct band at approximately 57 kDa for c-MYC.[11] Visually inspect the blot for a dose- or time-dependent decrease in the intensity of the c-MYC band in the inhibitor-treated lanes compared to the vehicle control. The loading control bands (GAPDH or β-actin) should appear consistent across all lanes.

  • Quantitative Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities. For each lane, normalize the intensity of the c-MYC band to the intensity of its corresponding loading control band. Plot the normalized c-MYC levels against the drug concentration or time point to visualize the degradation profile.

Conclusion

The Western blot protocol detailed herein provides a reliable and robust method for monitoring the pharmacodynamic effect of the cIAP1 inhibitor, cIAP1-IN-D19-14, on its target pathway. By carefully measuring the reduction in c-MYC protein levels relative to a stable loading control, researchers can effectively assess the inhibitor's efficacy and elucidate the kinetics of c-MYC degradation. This assay is an indispensable tool for the preclinical evaluation of novel therapeutics targeting the cIAP1-c-MYC axis in cancer research and drug development.

References

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  • Bertrand, M. J., Milutinovic, S., Dickson, K. M., Ho, W. C., Boudreault, A., Durkin, J., ... & MacKenzie, S. H. (2008). cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination. Molecular cell, 30(6), 689-700. [URL: https://pubmed.ncbi.nlm.nih.gov/18570877/]
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  • R&D Systems. Human/Mouse/Rat GAPDH Antibody (2275-PC-100). [URL: https://www.rndsystems.
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  • Dubrez-Daloz, L., Dupoux, A., & Cartier, J. (2022). Cytoplasmic and Nuclear Functions of cIAP1. Biomolecules, 12(2), 322. [URL: https://www.mdpi.com/2218-273X/12/2/322]
  • Abcam. Anti-cIAP1 antibody (ab154525). [URL: https://www.abcam.com/ciap1-antibody-ab154525.html]
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  • D'Cruz, L. M., & Klein, L. (2023). The cIAP ubiquitin ligases sustain type 3 γδ T cells and ILC during aging to promote barrier immunity. Journal of Experimental Medicine, 220(10), e20230282. [URL: https://rupress.org/jem/article/220/10/e20230282/214227/The-cIAP-ubiquitin-ligases-sustain-type-3-T-cells]
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Sources

Application

Application Notes: Evaluating the Anti-Proliferative Efficacy of cIAP1-IN-D19-14 Using the Colony Formation Assay

Abstract Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cell survival and a validated target in oncology.[1][2][3] Its overexpression in various malignancies contributes to therapeutic resistance...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cell survival and a validated target in oncology.[1][2][3] Its overexpression in various malignancies contributes to therapeutic resistance and tumor progression.[3] cIAP1-IN-D19-14 is a novel small-molecule inhibitor that uniquely targets the E3 ubiquitin ligase activity of cIAP1, leading to the degradation of the oncoprotein c-MYC.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the colony formation (clonogenic) assay to assess the long-term, single-cell anti-proliferative effects of cIAP1-IN-D19-14. We detail the underlying scientific principles, provide a robust, step-by-step protocol, and offer guidance on data analysis and interpretation.

Scientific Foundation: Mechanism and Assay Rationale

The Role of cIAP1 in Cancer Cell Survival

Cellular IAP1 (also known as BIRC2) is a multifunctional protein belonging to the Inhibitor of Apoptosis (IAP) family.[2][7] While initially characterized by their ability to inhibit caspases, the primary oncogenic role of cIAP1 is now understood to be driven by its E3 ubiquitin ligase activity.[3][8][9] This activity is central to regulating cell signaling pathways, most notably the Nuclear Factor-κB (NF-κB) pathway, which governs inflammation, immunity, and cell survival.[3][7][10]

In many cancer cells, cIAP1 is overexpressed, leading to constitutive ubiquitination and modulation of signaling adaptors like RIP1, which promotes pro-survival signaling and suppresses apoptosis.[7][11] Furthermore, cIAP1's E3 ligase activity mediates the degradation of MAD1, a key antagonist of the potent oncogene c-MYC.[4][5] By degrading MAD1, cIAP1 indirectly stabilizes c-MYC, a master transcription factor that drives cellular proliferation and is dysregulated in a vast number of human cancers.[4]

Mechanism of Action: cIAP1-IN-D19-14

Unlike SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, which induce auto-ubiquitination and degradation of cIAP1, cIAP1-IN-D19-14 and its parent compound D19 function through a distinct mechanism.[5][6] This small molecule binds directly to the RING domain of cIAP1, inhibiting its E3 ubiquitin ligase activity by interfering with the dynamic interaction between cIAP1 (the E3 ligase) and its E2 ubiquitin-conjugating enzyme.[4][5][6]

This inhibition has a critical downstream consequence: the stabilization of the MAD1 protein.[4][5] Stabilized MAD1 antagonizes c-MYC, leading to the subsequent degradation of the c-MYC oncoprotein.[4][6] This targeted reduction in c-MYC levels suppresses its oncogenic functions, including cell proliferation.[4][5]

cluster_0 Normal Pro-Survival Signaling cluster_1 Intervention with cIAP1-IN-D19-14 cIAP1 cIAP1 (E3 Ligase) MAD1 MAD1 cIAP1->MAD1 Ubiquitinates for Degradation cMYC c-MYC MAD1->cMYC Antagonizes Proliferation Cell Proliferation cMYC->Proliferation Promotes D19_14 cIAP1-IN-D19-14 cIAP1_i cIAP1 (E3 Ligase) D19_14->cIAP1_i Inhibits MAD1_s MAD1 (Stabilized) cIAP1_i->MAD1_s Ubiquitination Blocked cMYC_d c-MYC (Degraded) MAD1_s->cMYC_d Promotes Degradation Proliferation_i Reduced Proliferation cMYC_d->Proliferation_i Fails to Promote

Figure 1: Mechanism of cIAP1-IN-D19-14 Action.

Rationale for the Colony Formation Assay

The colony formation, or clonogenic, assay is the gold standard for evaluating the long-term survival and reproductive integrity of cells following treatment with cytotoxic or cytostatic agents.[12] Unlike short-term viability assays (e.g., MTT or CTG), which measure metabolic activity at a single time point, the clonogenic assay determines the ability of a single cell to undergo the multiple divisions required to form a visible colony (defined as ≥50 cells).[13]

This endpoint is particularly relevant for assessing anti-cancer therapeutics because it reflects the capacity of a small number of surviving cells to repopulate a tumor. It simultaneously captures cytotoxic (cell killing) and cytostatic (growth inhibition) effects.[14] Therefore, it is an ideal method to quantify the functional consequences of c-MYC degradation induced by cIAP1-IN-D19-14.

Detailed Application Protocol

This protocol is optimized for adherent cells cultured in 6-well plates. Adjustments may be necessary based on the specific cell line and culture format used.

Materials and Reagents
  • Cell Lines: Select cancer cell lines with known c-MYC dependency. Ensure cells are healthy and in a logarithmic growth phase.[15]

  • cIAP1-IN-D19-14: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Store at -80°C.

  • Complete Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: 0.25% or 0.05% as required for cell detachment.

  • Fixation Solution: 10% neutral buffered formalin or a 1:7 solution of acetic acid:methanol.[12][16]

  • Staining Solution: 0.5% (w/v) Crystal Violet in 20-25% methanol.[12][17]

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • 6-well tissue culture-treated plates

    • Hemocytometer or automated cell counter

    • Microscope

    • Digital imaging system (scanner or camera)

Experimental Workflow

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis A 1. Cell Culture (Logarithmic Growth) B 2. Seeding Density Optimization A->B C 3. Prepare Single-Cell Suspension B->C D 4. Seed Cells in 6-Well Plates C->D E 5. Add cIAP1-IN-D19-14 (Dose-Response) D->E F 6. Incubate (7-14 Days) E->F G 7. Fix Colonies F->G H 8. Stain with Crystal Violet G->H I 9. Image & Count Colonies H->I J 10. Calculate PE & SF I->J

Figure 2: High-Level Experimental Workflow.

Step-by-Step Methodology

Step 1: Optimization of Cell Seeding Density (Crucial Preliminary Experiment)

  • Rationale: The validity of the assay depends on colonies arising from single, well-separated cells. Seeding too many cells leads to colony fusion and inaccurate counts, while too few may result in insufficient colonies for statistical analysis.[13][18][19] The optimal density varies significantly between cell lines.

  • Procedure:

    • Create a serial dilution of your cell line to seed a range of densities (e.g., 100, 250, 500, 1000, 2000 cells) into separate 6-well plates.

    • Culture these plates for the intended assay duration (e.g., 10 days) without any treatment.

    • Fix, stain, and count the colonies as described in Steps 5-7.

    • Select the seeding density that yields approximately 50-150 distinct, countable colonies per well for your subsequent experiments.[13]

Step 2: Cell Seeding for the Main Experiment

  • Harvest cells that are in the logarithmic growth phase. Ensure cell viability is >95%.

  • Prepare a homogenous single-cell suspension using trypsinization. Neutralize trypsin with complete medium and gently pipette to break up any clumps.[12][13]

  • Count viable cells using a hemocytometer with trypan blue exclusion.

  • Dilute the cell suspension to the pre-determined optimal seeding density.

  • Plate 2 mL of the cell suspension into each well of 6-well plates. Gently swirl the plates to ensure an even distribution of cells.[13]

  • Incubate for 18-24 hours to allow cells to attach firmly.

Step 3: Treatment with cIAP1-IN-D19-14

  • Prepare serial dilutions of cIAP1-IN-D19-14 in complete medium from your stock solution. A typical dose-response curve might include concentrations from 10 nM to 50 µM.

  • Crucial Controls: Always include a "Vehicle Control" (medium with the same final concentration of DMSO as the highest drug dose) and an "Untreated Control" (medium only).

  • Carefully aspirate the medium from the wells and replace it with 2 mL of the medium containing the appropriate concentration of the inhibitor or control.

  • Perform each treatment condition in triplicate to ensure statistical validity.

Step 4: Incubation

  • Return the plates to the incubator (37°C, 5% CO₂).

  • Incubate for 7-14 days, depending on the doubling time of the cell line. Do not disturb the plates during this period to prevent colony displacement.[20]

  • Monitor the "Untreated Control" wells. The experiment is complete when colonies are clearly visible to the naked eye.

Step 5: Fixation and Staining

  • Gently aspirate the culture medium from each well.

  • Carefully wash each well once with 2 mL of PBS to remove any remaining medium and dead cells.[12][16]

  • Add 1-2 mL of Fixation Solution to each well and incubate at room temperature for 10-15 minutes.

  • Remove the fixation solution.

  • Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered.

  • Incubate at room temperature for 20-30 minutes.[21]

  • Carefully remove the crystal violet solution. Gently wash the wells with tap water until the background is clear and only the colonies remain stained.[12]

  • Allow the plates to air-dry completely at room temperature.

Step 6: Colony Counting and Data Analysis

  • Visually inspect the plates. A colony is traditionally defined as a cluster of at least 50 cells.[13]

  • Count the number of colonies in each well. This can be done manually using a dissecting microscope or by using an automated colony counter or software like ImageJ with the ColonyArea plugin for more objective analysis.[22][23]

  • Calculate the following metrics:

    • Plating Efficiency (PE): This reflects the percentage of seeded cells that are capable of forming colonies under control conditions.

      PE (%) = (Average number of colonies in control wells / Number of cells initially seeded) x 100

    • Surviving Fraction (SF): This normalizes the colony count from treated wells to the plating efficiency of the control cells. This is the most important metric for determining drug effect.

      SF = (Average number of colonies in treated wells) / (Number of cells seeded x (PE / 100))

Data Interpretation and Expected Results

Treatment with an effective concentration of cIAP1-IN-D19-14 is expected to cause a dose-dependent decrease in both the number and size of colonies compared to the vehicle control.

Example Data Table
Treatment GroupCells SeededAvg. Colonies (n=3)Plating Efficiency (PE)Surviving Fraction (SF)
Untreated Control50011523.0%1.00
Vehicle (DMSO)500112-0.97
100 nM D19-1450085-0.74
1 µM D19-1450041-0.36
10 µM D19-145009-0.08
  • Interpretation: In this hypothetical example, cIAP1-IN-D19-14 demonstrates a clear dose-dependent inhibition of clonogenic survival. At 10 µM, the surviving fraction is reduced to just 8%, indicating a potent anti-proliferative effect. This data can be used to plot a dose-response curve and calculate an IC₅₀ value.[22][23]

Troubleshooting
IssuePossible Cause(s)Solution(s)
No or Few Colonies in Control Seeding density too low; poor cell health; incorrect medium; over-trypsinization.Optimize seeding density; use healthy, low-passage cells; confirm media components; minimize trypsin exposure.[13]
Colonies Merged / Lawn of Cells Seeding density too high; incubation time too long.Re-optimize seeding density downwards; shorten incubation period.
High Variability Between Replicates Uneven cell distribution during seeding; inconsistent pipetting.Ensure a homogenous single-cell suspension; gently swirl plates after seeding; use calibrated pipettes.
Colonies Washed Away Harsh washing technique.Aspirate and add liquids gently to the side of the well.[12]

Conclusion

The colony formation assay is a powerful and definitive method for characterizing the long-term anti-proliferative effects of cIAP1-IN-D19-14. By inhibiting the E3 ligase activity of cIAP1 and promoting the degradation of c-MYC, this compound is hypothesized to severely impair the ability of single cancer cells to establish clonal populations. The detailed protocol and analytical framework provided herein offer a robust system for quantifying this effect, generating critical data for preclinical drug development and mechanistic studies in cancer research.

References

  • Soft Agar Assay for Colony Formation Protocol . Millipore Sigma. [Link]

  • Clonogenic Assay . Creative Bioarray. [Link]

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  • What are cIAP1/cIAP2 inhibitors and how do they work? . Patsnap Synapse. [Link]

  • Clonogenic Assay: Adherent Cells . NIH National Center for Biotechnology Information. [Link]

  • The Inhibitor of Apoptosis Proteins as Therapeutic Targets in Cancer . AACR Journals. [Link]

  • Inhibitors of Apoptosis Proteins (IAPs): Clinical Significance in Cancer Treatment Research . Journal of Clinical & Diagnostic Research. [Link]

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  • Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers . Frontiers in Pharmacology. [Link]

  • Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation . NIH National Center for Biotechnology Information. [Link]

  • Ten Tips for Optimizing Cell-Based Assays . Biocompare. [Link]

  • ColonyArea: An ImageJ Plugin to Automatically Quantify Colony Formation in Clonogenic Assays . PLOS One. [Link]

  • Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity . PNAS. [Link]

  • Automated Colony Formation Assay . Agilent. [Link]

  • Cytoplasmic Functions of cIAP1 . MDPI Encyclopedia. [Link]

  • A Guide to the Colony Forming Cell Assay: Methods and Tips . YouTube. [Link]

  • Crystal Violet (CV) Staining of Cells and Clone counting . Feinberg School of Medicine, Northwestern University. [Link]

  • Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity . NIH National Center for Biotechnology Information. [Link]

  • cIAP1 promotes proliferation and migration and prevents apoptosis in gallbladder cancer in vitro . NIH National Center for Biotechnology Information. [Link]

  • Optimization of seeding density and assay timing . ResearchGate. [Link]

  • ColonyArea: An ImageJ Plugin to Automatically Quantify Colony Formation in Clonogenic Assays . NIH National Center for Biotechnology Information. [Link]

  • Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells . MDPI. [Link]

  • Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging . CytoSMART. [Link]

  • Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification . BenchSci. [Link]

  • Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells . PubMed. [Link]

  • Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation . BMC Cancer. [Link]

  • Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells . NIH National Center for Biotechnology Information. [Link]

  • Identification of a small-molecule D19 as an inhibitor of cIAP1 E3... . ResearchGate. [Link]

  • Dynamic activation of apoptosis: conformational ensembles of cIAP1 are linked to a spring-loaded mechanism . NIH National Center for Biotechnology Information. [Link]

  • Inhibition of cIAP1 as a strategy for targeting c-MYC-driven oncogenic activity . PubMed. [Link]

  • Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2 . NIH National Center for Biotechnology Information. [Link]

  • cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination . H1 Connect. [Link]

  • Cytoplasmic and Nuclear Functions of cIAP1 . MDPI. [Link]

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Method

Application Notes and Protocols: Verifying Cellular Target Engagement of cIAP1-IN-D19-14 with the Cellular Thermal Shift Assay (CETSA)

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Cellular Thermal Shift Ass...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Cellular Thermal Shift Assay (CETSA) to confirm and characterize the target engagement of cIAP1-IN-D19-14. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a critical E3 ubiquitin ligase and a key regulator of cellular signaling pathways, including apoptosis and inflammation, making it a prime target for therapeutic intervention.[1][2][3] cIAP1-IN-D19-14 is a novel inhibitor with a distinct mechanism of action that involves binding to the RING domain to allosterically inhibit E3 ligase activity, rather than inducing its degradation like traditional SMAC mimetics.[4][5] CETSA offers a powerful, label-free method to directly measure the binding of cIAP1-IN-D19-14 to its intended cIAP1 target within the complex milieu of an intact cell, providing invaluable, physiologically relevant data for drug development programs.[6][7][8]

Introduction: The Principle of Target Engagement and CETSA

The confirmation of target engagement—demonstrating that a drug candidate physically interacts with its intended target protein in a relevant physiological context—is a cornerstone of modern drug discovery.[9] A lack of target engagement is a primary reason for the failure of compounds in later stages of development. The Cellular Thermal Shift Assay (CETSA) is a biophysical technique that directly addresses this challenge by assessing drug-target interactions in intact cells and tissues.[6][7]

The core principle of CETSA is based on ligand-induced thermal stabilization.[10][11] When a small molecule ligand, such as cIAP1-IN-D19-14, binds to its target protein (cIAP1), it generally increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[8][12] By subjecting treated cells to a temperature gradient and subsequently quantifying the amount of soluble, non-aggregated protein remaining, one can observe a "thermal shift." This shift provides direct evidence of the drug binding to its target in a native cellular environment.[13][14]

The Target: cIAP1, a Critical E3 Ubiquitin Ligase

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a multifaceted protein that functions as an E3 ubiquitin ligase, an enzyme that attaches ubiquitin to substrate proteins, targeting them for various cellular fates.[1][2] It is a central node in signaling pathways that control inflammation, immunity, and cell survival, primarily through the regulation of NF-κB and MAPK signaling.[3][15][16] Dysregulation of cIAP1 is implicated in numerous cancers, where it helps tumor cells evade programmed cell death (apoptosis).[2][17]

Unlike SMAC mimetic compounds that induce cIAP1 auto-ubiquitination and subsequent degradation, cIAP1-IN-D19-14 presents a different inhibitory mechanism.[2][4] It binds to the RING domain of cIAP1, which is crucial for its E3 ligase activity, and interferes with the dynamic interaction between cIAP1 and its E2 conjugating enzyme.[4][5][18] This inhibition stabilizes the c-MYC antagonist, MAD1, leading to the degradation of the oncoprotein c-MYC.[4][5] Verifying that cIAP1-IN-D19-14 engages the cIAP1 protein inside the cell is the first critical step to validating this proposed mechanism of action.

cluster_0 Cellular Signaling Pathways cluster_1 cIAP1-IN-D19-14 Mechanism TNFR TNFR Superfamily (e.g., TNFR1) TRAF2 TRAF2 TNFR->TRAF2 Recruits cIAP1 cIAP1 (E3 Ligase) RIPK1 RIPK1 cIAP1->RIPK1 Ubiquitinates (K63) Caspase8 Caspase-8 cIAP1->Caspase8 Inhibits Formation of Complex IIb TRAF2->cIAP1 Recruits NFkB NF-κB Activation (Survival, Inflammation) RIPK1->NFkB Activates Apoptosis Apoptosis Caspase8->Apoptosis Initiates D19_14 cIAP1-IN-D19-14 cIAP1_RING cIAP1 RING Domain D19_14->cIAP1_RING Binds to E2 E2 Enzyme cIAP1_RING->E2 Interaction Inhibited cluster_workflow General CETSA Workflow step1 1. Cell Treatment (Intact cells treated with cIAP1-IN-D19-14 or Vehicle) step2 2. Heating (Aliquots heated to specific temperatures) step1->step2 step3 3. Cell Lysis (Release of cellular proteins) step2->step3 step4 4. Separation (Centrifugation to separate soluble vs. aggregated proteins) step3->step4 step5 5. Quantification (Soluble cIAP1 detected by Western Blot) step4->step5

Figure 2: The core experimental workflow for CETSA.

Detailed Experimental Protocols

Essential Materials & Reagents
Reagent/MaterialRecommended Supplier & Cat. No.Purpose
Cell Line e.g., HL-60 (ATCC CCL-240)Human leukemia cell line expressing endogenous cIAP1. [12]
cIAP1-IN-D19-14 VariesThe small molecule inhibitor being tested.
Primary Antibody Anti-cIAP1/BIRC2 AntibodyFor specific detection of cIAP1 via Western Blot.
Secondary Antibody HRP-conjugated Anti-Rabbit/Mouse IgGFor signal detection in Western Blot.
Lysis Buffer See Table 2 for compositionTo lyse cells and solubilize proteins.
Protease/Phosphatase Inhibitors e.g., Roche cOmplete™, PhosSTOP™To prevent protein degradation during lysis.
DMSO Sigma-AldrichVehicle control for the compound.

Table 1: Key materials and reagents for the cIAP1 CETSA protocol.

ComponentFinal ConcentrationRationale
Tris-HCl, pH 7.550 mMBuffering agent to maintain pH.
NaCl150 mMProvides physiological salt concentration.
NP-40 or Triton X-1000.5 - 1.0% (v/v)Non-ionic detergent for effective cell lysis.
Protease Inhibitor Cocktail1XPrevents degradation of cIAP1 by cellular proteases.
Phosphatase Inhibitor Cocktail1XPrevents dephosphorylation if studying post-translational modifications.
MgCl₂5 mMCan help maintain protein stability and integrity.
Benzonase® Nuclease25 U/mL (Optional)Reduces viscosity from DNA/RNA release upon lysis.

Table 2: Recommended CETSA Lysis Buffer composition.

Protocol Part A: Melt Curve Analysis

Objective: To determine the temperature at which cIAP1 denatures and to observe the thermal stabilization (ΔTm) induced by cIAP1-IN-D19-14.

Step-by-Step Methodology:

  • Cell Culture: Culture HL-60 cells to a density of approximately 1-2 x 10⁶ cells/mL. Ensure cells are healthy and in the logarithmic growth phase.

  • Compound Treatment:

    • Prepare two populations of cells. Treat one with a saturating concentration of cIAP1-IN-D19-14 (e.g., 10-30 µM) and the other with an equivalent volume of DMSO (vehicle control).

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 1-3 hours to allow for compound uptake and target binding. [19]3. Harvest and Resuspend:

    • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellets once with ice-cold PBS.

    • Resuspend the cell pellets in PBS containing protease inhibitors to a final concentration of ~20 x 10⁶ cells/mL.

  • Heating Step:

    • Aliquot 50 µL of the cell suspension for each temperature point into PCR tubes. A typical temperature range is 40°C to 64°C, with 2-4°C increments (e.g., 40, 44, 48, 52, 56, 60, 64°C), plus an unheated control (RT).

    • Place the tubes in a thermal cycler and heat for 3 minutes at the designated temperatures, followed by 3 minutes at room temperature to cool.

  • Lysis and Protein Extraction:

    • Add 50 µL of 2X ice-cold Lysis Buffer (see Table 2) to each tube.

    • Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Incubate the lysates on ice for 30 minutes with intermittent vortexing.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.

  • Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western Blot using an anti-cIAP1 antibody.

Data Analysis: Quantify the band intensity for cIAP1 at each temperature point using densitometry software (e.g., ImageJ). Normalize the intensity of each heated sample to the unheated control (RT sample) for both vehicle and compound-treated groups. Plot the normalized intensity vs. temperature and fit the data to a sigmoidal dose-response curve to determine the Tm (the temperature at which 50% of the protein is denatured). The difference in Tm between the compound-treated and vehicle-treated samples is the thermal shift (ΔTm).

Protocol Part B: Isothermal Dose-Response (ITDR) Analysis

Objective: To quantify the potency of cIAP1-IN-D19-14 target engagement by determining its EC₅₀ value.

Step-by-Step Methodology:

  • Select Optimal Temperature: From the melt curve analysis, choose a temperature in the upper range of the curve for the vehicle-treated sample, where a significant portion (e.g., 50-80%) of cIAP1 has denatured. This temperature should provide the largest window to observe stabilization. Let's assume 54°C for this example.

  • Cell Treatment:

    • Prepare a serial dilution of cIAP1-IN-D19-14 (e.g., from 100 µM down to 1 nM) in culture media. Include a vehicle-only (DMSO) control.

    • Treat cells with each concentration and incubate as described in the melt curve protocol (1-3 hours at 37°C).

  • Harvest, Heat, and Lyse:

    • Follow steps 3 through 5 from the melt curve protocol.

    • For the heating step (Step 4), heat all samples (including an unheated control) at the single pre-determined temperature (e.g., 54°C) for 3 minutes.

  • Separation and Quantification:

    • Proceed with steps 6 and 7 from the melt curve protocol to isolate and quantify soluble cIAP1 via Western Blot.

Data Analysis: Quantify the band intensity for cIAP1 for each compound concentration. Normalize the data, setting the signal from the unheated control as 100% engagement (max signal) and the signal from the heated vehicle-only sample as 0% engagement (min signal). Plot the normalized signal vs. the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC₅₀, which represents the concentration of cIAP1-IN-D19-14 required to achieve 50% stabilization of cIAP1.

cluster_melt Melt Curve (ΔTm) cluster_itdr Isothermal Dose-Response (EC₅₀) a1 a2 a1->a2 Vehicle a3 a2->a3 Vehicle a4 a3->a4 Vehicle a5 a4->a5 Vehicle 1.5,0! 1.5,0! a4->1.5,0! a6 a5->a6 Vehicle b1 b2 b1->b2 Drug b3 b2->b3 Drug b4 b3->b4 Drug b5 b4->b5 Drug b6 b5->b6 Drug 2.0,0! 2.0,0! b5->2.0,0! b7 b6->b7 Drug xlabel ylabel tm1 tm2 delta_tm c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 5.0,0.2! 5.0,0.2! c3->5.0,0.2! c5 c4->c5 c6 c5->c6 xlabel2 ylabel2 ec50 1.6, 1.2 1.6, 1.2 2.0, 1.2 2.0, 1.2 1.6, 1.2->2.0, 1.2 5.0, 1.0 5.0, 1.0 4.0, 1.0 4.0, 1.0 5.0, 1.0->4.0, 1.0

Figure 3: Representative data plots for CETSA Melt Curve and ITDR experiments.

Expected Results and Interpretation

A successful experiment will demonstrate a concentration-dependent stabilization of cIAP1 by cIAP1-IN-D19-14.

  • Melt Curve: You should observe a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. A positive ΔTm (e.g., 2-5°C) is clear evidence of target engagement.

  • ITDR Curve: The data should yield a sigmoidal curve, allowing for the calculation of a robust EC₅₀ value. This EC₅₀ reflects the potency of the compound for engaging cIAP1 in a cellular context and can be correlated with functional assay data (e.g., c-MYC degradation or cell viability).

ParameterExample ValueInterpretation
Tm (Vehicle) 52.5 °CThe intrinsic melting temperature of cIAP1 in the cellular environment.
Tm (cIAP1-IN-D19-14) 56.0 °CThe melting temperature of cIAP1 when stabilized by the compound.
ΔTm +3.5 °CA significant positive shift, confirming direct target engagement.
ITDR EC₅₀ 0.5 µMThe concentration required for 50% target stabilization.

Table 3: Example quantitative data summary from cIAP1 CETSA experiments.

Troubleshooting and Advanced Considerations

  • No Thermal Shift Observed:

    • Reason: The compound may not be cell-permeable, or the binding interaction may not significantly alter the protein's thermal stability.

    • Solution: Confirm cell permeability through other means. Run the CETSA on cell lysates instead of intact cells to bypass permeability issues. Note that some ligand interactions do not cause a thermal shift. [8]* High Variability:

    • Reason: Inconsistent heating, lysis, or sample handling.

    • Solution: Ensure precise temperature control using a thermal cycler. Standardize all pipetting and incubation times. Include sufficient biological and technical replicates.

  • Advanced Formats: For broader, unbiased analysis, CETSA can be coupled with mass spectrometry (MS-CETSA or Thermal Proteome Profiling - TPP). [10][11][20]This proteome-wide approach can simultaneously assess the engagement of cIAP1-IN-D19-14 with its intended target and identify potential off-targets across thousands of proteins. [21]

References

  • Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. (2026).
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Cytoplasmic Functions of cIAP1. (2022). Encyclopedia MDPI.
  • What are cIAP1/cIAP2 inhibitors and how do they work?. (2024).
  • Cellular Inhibitor of Apoptosis Protein 1. Wikipedia.
  • Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activ
  • Cytoplasmic and Nuclear Functions of cIAP1. (2022). PMC - NIH.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
  • Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity. (2018). PMC.
  • CETSA. CETSA.com.
  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Gener
  • Inhibition of cIAP1 as a strategy for targeting c-MYC-driven oncogenic activity. (2018). PubMed.
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence micropl
  • DARTS vs CETSA: Choosing the Right Assay for Target Validation.
  • Current Advances in CETSA. (2022). Frontiers.
  • Identification of a small-molecule D19 as an inhibitor of cIAP1 E3.... (2018).
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- an. University of Dundee.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). PMC.
  • Dynamic activation of apoptosis: conformational ensembles of cIAP1 are linked to a spring-loaded mechanism. (2015). PMC - NIH.
  • The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Cytoplasmic and Nuclear Functions of cIAP1. (2022). MDPI.
  • (PDF) Current Advances in CETSA. (2025).
  • Strategies for target and pathway engagement in cellular assays. (2020).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing cIAP1-IN-D19-14 concentration for cell culture experiments

Topic: Optimizing cIAP1-IN-D19-14 Concentration for Cell Culture Experiments Role: Senior Application Scientist Format: Technical Support Center (Q&A, Troubleshooting, Protocols) Welcome to the cIAP1-IN-D19-14 Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing cIAP1-IN-D19-14 Concentration for Cell Culture Experiments Role: Senior Application Scientist Format: Technical Support Center (Q&A, Troubleshooting, Protocols)

Welcome to the cIAP1-IN-D19-14 Technical Hub. This guide is designed for researchers utilizing cIAP1-IN-D19-14 , a specific small-molecule inhibitor of the cIAP1 E3 ubiquitin ligase. Unlike Smac mimetics (which induce cIAP1 auto-degradation), D19-14 binds to the RING domain , inhibiting ligase activity directly. This distinction is critical for experimental design and readout interpretation.

The following modules address reconstitution, dose optimization, and troubleshooting, specifically tailored for targeting the cIAP1-MAD1-c-MYC axis .

Compound Profile & Reconstitution

Q: How does cIAP1-IN-D19-14 differ from standard Smac mimetics (e.g., Birinapant)?

A: This is the most common source of experimental error.

  • Smac Mimetics (e.g., SM-164, Birinapant): Bind the BIR domain, inducing conformational changes that promote cIAP1 auto-ubiquitination and rapid proteasomal degradation . If you use these, cIAP1 protein disappears.

  • cIAP1-IN-D19-14: Binds the RING domain , sterically hindering E2 enzyme interaction.[1][2][3] This blocks ubiquitination. Consequently, cIAP1 protein levels often stabilize or increase (as auto-ubiquitination is blocked), while downstream substrates (like MAD1) accumulate.

Q: What is the optimal solvent and stock concentration?

A:

Parameter Recommendation Technical Note
Solvent DMSO (anhydrous) Avoid ethanol; solubility is poor.
Stock Conc. 10 mM Higher concentrations (e.g., 50 mM) may precipitate upon freeze-thaw.
Storage -20°C (Desiccated) Stable for 6 months. Avoid >3 freeze-thaw cycles.

| Working Conc. | 5 µM – 40 µM | Significantly higher than nanomolar Smac mimetics due to the RING-domain binding mechanism. |

Mechanism of Action & Experimental Logic

To optimize your concentration, you must understand the signaling architecture. D19-14 is primarily used to destabilize c-MYC by stabilizing its antagonist, MAD1 .

Pathway Visualization

The following diagram illustrates the distinct mechanism of D19-14 compared to basal signaling.

G cluster_0 Basal State (High c-MYC) cluster_1 D19-14 Treatment (Low c-MYC) node_ciap cIAP1 (E3 Ligase) node_ub Ubiquitination node_ciap->node_ub E2 Recruitment node_ciap->node_ub Inhibited node_mad1 MAD1 (c-MYC Antagonist) node_cmyc c-MYC (Oncogene) node_mad1->node_cmyc Antagonizes/Degrades node_deg Proteasomal Degradation node_mad1->node_deg Destabilization node_d19 cIAP1-IN-D19-14 node_d19->node_ciap Blocks RING Domain node_ub->node_mad1 Poly-Ub node_ub->node_mad1 Stabilized node_deg->node_cmyc Disinhibition

Caption: D19-14 inhibits cIAP1 RING activity, preventing MAD1 ubiquitination.[1][4] Stabilized MAD1 subsequently antagonizes c-MYC, leading to c-MYC degradation.

Dose Optimization Protocol

Objective: Determine the EC50 for c-MYC degradation (functional readout) rather than just cell viability.

Step-by-Step Workflow

1. Seeding:

  • Seed cells (e.g., HCT116, MCF7) at 70% confluency in 6-well plates.

  • Allow 24h attachment.

2. Treatment Gradient:

  • Prepare fresh media with D19-14.

  • Recommended Range: 0 (DMSO), 2.5, 5, 10, 20, 40 µM.

  • Control: Include a Smac mimetic (e.g., Birinapant 100 nM) well to contrast cIAP1 levels (Smac = loss; D19-14 = stable).

3. Incubation Time:

  • Short Term (Mechanistic): 4 – 6 hours. (Best for observing MAD1 stabilization).

  • Long Term (Phenotypic): 24 – 48 hours. (Best for c-MYC loss and apoptosis).

4. Lysis & Western Blot (Critical Step):

  • Lyse in RIPA buffer with Deubiquitinase Inhibitors (e.g., PR-619) if checking ubiquitination status.

  • Key Markers:

    • cIAP1: Expect STABLE or INCREASED levels (unlike Smac mimetics).

    • MAD1: Expect INCREASE.

    • c-MYC: Expect DECREASE.

    • Cleaved PARP: Marker of apoptosis (at higher doses/later times).

Troubleshooting Guide

Issue 1: "I treated cells with D19-14, but cIAP1 protein levels did not decrease."
  • Diagnosis: This is the expected result.

  • Explanation: You are likely accustomed to Smac mimetics. D19-14 inhibits the E3 ligase activity without triggering auto-ubiquitination. In fact, you may see a slight accumulation of cIAP1 because its natural turnover is blocked.

  • Validation: Blot for MAD1 . If MAD1 levels increase, the compound is working.

Issue 2: "I see no reduction in c-MYC levels."
  • Possible Cause A: Insufficient Concentration. D19-14 is less potent than nanomolar Smac mimetics. Ensure you are testing up to 20-40 µM .

  • Possible Cause B: Cell Line Dependency. This mechanism relies on cIAP1 being the primary regulator of MAD1 in your specific cell line. If the cell line has low cIAP1 or mutations in the MAD1/c-MYC axis, it may be resistant.

  • Possible Cause C: Timepoint. c-MYC degradation is a downstream effect. If you harvest at 1 hour, it is too early. Try 6h to 12h .

Issue 3: "Compound precipitates in media."
  • Solution:

    • Ensure DMSO stock is room temperature before adding to media.

    • Vortex media immediately upon addition.

    • Do not exceed 0.5% final DMSO concentration.

    • If using 40 µM, ensure your stock is at least 10-20 mM to keep DMSO volume low.

Frequently Asked Questions (FAQ)

Q: Can I use D19-14 in vivo? A: Yes, D19-14 has improved pharmacokinetics compared to the parent D19 compound. However, formulation is difficult due to hydrophobicity. Standard vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline is a common starting point for IP injection.

Q: Is D19-14 specific to cIAP1? A: It shows high selectivity for cIAP1 over XIAP. It binds the RING domain of cIAP1.[1][2][3][5] It also inhibits cIAP2 (due to homology) but has negligible effect on BRCA1/BARD1 E3 ligase activity [1].[4]

Q: Why is the IC50 (14 µM) so high compared to other drugs? A: Targeting the RING domain to sterically hinder E2 recruitment is biophysically more challenging than binding the deep BIR3 groove (Smac mimetics). The high micromolar requirement is intrinsic to this binding mode.

References

  • Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity. Source: Proceedings of the National Academy of Sciences (PNAS), 2018. Context: Primary paper describing the development of D19 and its analog D19-14, establishing the mechanism of RING domain inhibition and MAD1 stabilization.[1] URL:[Link]

  • The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation. Source: Journal of Biological Chemistry, 2011. Context: Provides structural background on cIAP1 E3 ligase function and RING domain mechanics. URL:[Link]

Sources

Optimization

Technical Support Center: cIAP1-IN-D19-14 Handling &amp; Optimization

Product Class: E3 Ubiquitin Ligase Inhibitor (RING Domain Target) Compound Code: cIAP1-IN-D19-14 (Analog of D19) CAS: 2408483-59-8[1] Introduction: The Technical Context Welcome to the technical support hub for cIAP1-IN-...

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: E3 Ubiquitin Ligase Inhibitor (RING Domain Target) Compound Code: cIAP1-IN-D19-14 (Analog of D19) CAS: 2408483-59-8[1]

Introduction: The Technical Context

Welcome to the technical support hub for cIAP1-IN-D19-14 . Unlike conventional SMAC mimetics (e.g., Birinapant, LCL161) that bind the BIR3 domain to induce autoubiquitination, D19-14 operates via a distinct mechanism: it binds the RING domain of cIAP1. This interference disrupts the dynamic interaction with E2 ubiquitin-conjugating enzymes, effectively blocking the ligase activity rather than activating it.[2][3]

This distinction is critical for your experimental design. While SMAC mimetics often lead to rapid cIAP1 degradation, D19-14 stabilizes cIAP1 but functionally cripples its ability to ubiquitinate downstream targets like MAD1 (a c-MYC antagonist).[2] Consequently, solubility and stability protocols must be rigorously maintained to ensure the compound remains bioavailable to penetrate the cell and engage the RING domain without precipitating in aqueous media.

Part 1: Solubility & Stock Preparation

Physicochemical Profile[4][5][6][7][8][9]
PropertySpecificationTechnical Note
Molecular Weight 453.58 g/mol Moderate size; amenable to cell penetration.
Chemical Structure Benzo[d]thiazole-hydrazineylidene derivativeContains a hydrazone linkage (critical for stability).
Primary Solvent DMSO (Dimethyl Sulfoxide)Solubility ≥ 10 mM (up to 50 mM in pure DMSO).
Aqueous Solubility Very Low (< 10 µM without aid)Highly prone to "crashing out" upon rapid dilution into PBS/Media.
LogP (Predicted) ~3.5 - 4.5Lipophilic; requires carrier proteins (FBS) or cyclodextrins for high-dose in vivo work.
Frequently Asked Questions (Solubility)

Q: Can I dissolve D19-14 in Ethanol? A: Not recommended. While D19-14 may show partial solubility in ethanol, ethanol evaporates rapidly and can lead to concentration variability in stock solutions. Furthermore, ethanol is less effective than DMSO at preventing aggregation of this specific lipophilic scaffold during freeze-thaw cycles. Stick to anhydrous DMSO (≥99.9%).

Q: My compound precipitated when I added the DMSO stock to the cell culture media. Why? A: This is a classic "solvent shock" precipitation. D19-14 is hydrophobic.[4] When a high-concentration DMSO drop hits aqueous media, the local DMSO concentration drops instantly, forcing the compound out of solution before it can disperse.

  • Solution: Use the "Intermediate Dilution Method" (see Protocol below).

Protocol: Optimal Stock Preparation & Dilution

Objective: Create a stable stock and dilute without precipitation.

  • Weighing: Weigh D19-14 powder in a static-free environment.

  • Solubilization: Add anhydrous DMSO to achieve a 10 mM Stock . Vortex for 30 seconds.

    • Visual Check: Solution should be clear yellow/orange. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective amber tubes (20 µL - 50 µL per tube). Store at -80°C (preferred) or -20°C. Avoid repeated freeze-thaw (>3 cycles).

The "Intermediate Dilution" Workflow

Direct addition of 100% DMSO stock to media often fails. Use this step-down approach:

DilutionProtocol cluster_check Quality Control Check Stock 10 mM Stock (100% DMSO) Inter 10x Intermediate (10% DMSO in Media) Stock->Inter 1. Dilute 1:10 into Media/PBS Final 1x Final Assay (1% DMSO in Media) Inter->Final 2. Dilute 1:10 into Cell Culture Check Check for Precipitate (Microscopy) Inter->Check

Caption: Step-wise dilution strategy to mitigate hydrophobic crashing. By prediluting to an intermediate concentration, you allow the compound to associate with carrier proteins (if using serum-containing media) or disperse more gently.

Part 2: Stability in Experimental Buffers

Chemical Stability Warning: The Hydrazone Linker

D19-14 contains a hydrazineylidene (hydrazone) motif.

  • Acid Sensitivity: Hydrazones are susceptible to hydrolysis in acidic environments (pH < 6.0), breaking the molecule into its benzothiazole and benzothiophene components.

  • Recommendation: Maintain experimental buffers at pH 7.2 – 7.6 . Avoid using D19-14 in acidified media or lysosomal targeting assays without validating stability first.

Frequently Asked Questions (Stability)

Q: How long is D19-14 stable in cell culture media at 37°C? A: In media containing 10% FBS, D19-14 is stable for 24–48 hours . The serum albumin acts as a carrier, stabilizing the hydrophobic molecule. In serum-free media, stability drops significantly due to aggregation/precipitation, not necessarily chemical degradation.

  • Tip: If treating for >24 hours, replenish with fresh media containing the compound.

Q: Can I use D19-14 in in vivo mouse models? A: Yes, but not in pure DMSO/PBS. The compound requires a formulation vehicle to improve bioavailability and prevent precipitation in the bloodstream.

  • Suggested Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

  • Alternative: 10% DMSO + 90% (20% Sulfobutylether-β-Cyclodextrin in water).

Protocol: Determining the "Crash Point" (Kinetic Solubility)

Before running an expensive screen, determine the maximum solubility in your specific buffer.

  • Prepare Buffer: Aliquot 198 µL of your assay buffer (e.g., PBS or Media) into a 96-well clear plate.

  • Titrate: Add 2 µL of D19-14 DMSO stocks at increasing concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM) to separate wells.

    • Final concentrations: 10 µM, 50 µM, 100 µM, 200 µM (all at 1% DMSO).

  • Incubate: Shake at room temperature for 2 hours.

  • Read: Measure Absorbance at 600 nm (turbidity) or inspect under a microscope.

  • Result: The concentration where OD600 spikes > 0.05 over background is your Crash Point . Do not exceed this concentration in assays.

Part 3: Biological Mechanism & Troubleshooting

Mechanism of Action: RING Domain Targeting

Understanding where D19-14 binds helps troubleshoot lack of efficacy. If you observe cIAP1 degradation, you might be using a concentration that is too high (inducing off-target stress) or confusing it with a SMAC mimetic.

MOA cluster_inhibition Inhibition Complex D19_14 cIAP1-IN-D19-14 cIAP1 cIAP1 (RING Domain) D19_14->cIAP1 Binds RING Domain E2 E2 Ubiquitin Conjugating Enzyme cIAP1->E2 Interaction BLOCKED MAD1 MAD1 Protein cIAP1->MAD1 Stabilizes E2->MAD1 Ubiquitination (Normally promotes degradation) cMYC c-MYC Oncoprotein MAD1->cMYC Antagonizes/Degrades Result Tumor Suppression cMYC->Result Reduced Levels

Caption: D19-14 binds the cIAP1 RING domain, sterically hindering E2 enzyme recruitment. This prevents MAD1 ubiquitination.[2][5] Stabilized MAD1 then acts to repress/degrade c-MYC.[2]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No reduction in c-MYC levels Compound precipitationCheck media for turbidity. Use the "Intermediate Dilution" method.
No reduction in c-MYC levels Short incubation timeD19-14 mechanism is indirect (via MAD1 stabilization). Extend treatment to 12–24 hours .
Unexpected cIAP1 degradation Off-target toxicity / StressVerify concentration is < 50 µM. High doses may trigger non-specific proteotoxic stress.
Loss of activity after storage Hydrolysis of hydrazoneCheck storage pH. Ensure stock was kept at -20°C/-80°C and anhydrous.

References

  • Li, X., et al. (2018). "Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity." Proceedings of the National Academy of Sciences (PNAS), 115(40), E9317-E9324.

    • Key Finding: Identification of D19 and its analog D19-14; characterization of RING domain binding mechanism.[2][3]

  • MedKoo Biosciences. "Product Data Sheet: cIAP1-IN-D19-14."

    • Key Data: Physicochemical properties and storage guidelines.[6]

  • ProbeChem Biochemicals. "cIAP1 E3 ligase inhibitor D19-14."

    • Key Data: Biological activity summary and solvent comp

Sources

Troubleshooting

Troubleshooting inconsistent results with cIAP1-IN-D19-14

Technical Support Center: cIAP1-IN-D19-14 Product Class: Small-molecule E3 Ligase Inhibitor (Non-SMAC Mimetic) Target: cIAP1 (BIRC2) – Specifically the RING domain Primary Application: c-MYC suppression via MAD1 stabiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: cIAP1-IN-D19-14

Product Class: Small-molecule E3 Ligase Inhibitor (Non-SMAC Mimetic) Target: cIAP1 (BIRC2) – Specifically the RING domain Primary Application: c-MYC suppression via MAD1 stabilization[1]

Executive Summary: The Mechanistic Distinction

Crucial Note for Researchers: Inconsistent results with cIAP1-IN-D19-14 often stem from a fundamental misunderstanding of its mechanism compared to classical SMAC mimetics (e.g., Birinapant, LCL161).

  • Classical SMAC Mimetics: Induce conformational changes that trigger cIAP1 auto-ubiquitination and rapid proteasomal degradation . (Readout: Loss of cIAP1 band).

  • cIAP1-IN-D19-14: Binds directly to the RING domain to block E2 ubiquitin-conjugating enzyme interaction . This inhibits the ligase activity without inducing auto-degradation. (Readout: Stable cIAP1 , Stable MAD1, Decreased c-MYC).

If you are using cIAP1 degradation as your primary pharmacodynamic biomarker, you will perceive the compound as "inactive." You must shift your readout to downstream substrates.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the unique inhibitory pathway of D19-14. Unlike degraders, D19-14 stabilizes the E3 ligase to prevent the ubiquitination of tumor suppressors like MAD1.

D19_Mechanism D19 cIAP1-IN-D19-14 cIAP1 cIAP1 (RING Domain) D19->cIAP1 Direct Binding E2 E2 Ubiquitin Enzyme cIAP1->E2 Interaction Blocked AutoUb cIAP1 Auto-Ubiquitination cIAP1->AutoUb Inhibited MAD1_Ub MAD1 Ubiquitination (Proteasomal Degradation) cIAP1->MAD1_Ub Inhibited MAD1_Stable MAD1 (Stabilized) cIAP1->MAD1_Stable Resultant State cMYC c-MYC Oncoprotein MAD1_Stable->cMYC Antagonizes/Degrades Apoptosis Tumor Suppression / Apoptosis cMYC->Apoptosis Downregulation leads to

Figure 1: D19-14 blocks the E2-cIAP1 interaction, preventing self-degradation and stabilizing MAD1 to antagonize c-MYC.

Troubleshooting Guide: Inconsistent Results

Scenario A: "I treated cells for 24h, but cIAP1 protein levels on Western Blot are unchanged."
  • Diagnosis: This is the expected result, not a failure.

  • Technical Explanation: D19-14 inhibits the E3 ligase activity required for autoubiquitination. Unlike SMAC mimetics that act as "suicide" inducers for cIAP1, D19-14 preserves the protein structure while neutralizing its function.

  • Corrective Action:

    • Change Biomarker: Probe for MAD1 (should increase/stabilize) and c-MYC (should decrease).

    • Verify Activity: If you must prove target engagement, perform an in vitro autoubiquitination assay using recombinant cIAP1, E1, E2 (UbcH5b), and ubiquitin. D19-14 should dose-dependently inhibit the formation of poly-Ub chains.

Scenario B: "No reduction in c-MYC levels despite high dosage (10-20 µM)."
  • Diagnosis: Cell-line specific resistance or MAD1-independent c-MYC regulation.

  • Root Cause: D19-14 relies on the cIAP1-MAD1-c-MYC axis. If your cell line regulates c-MYC primarily through other pathways (e.g., Wnt/beta-catenin or KRAS) or lacks MAD1 expression, the compound will be ineffective.

  • Protocol Validation:

    • Check Basal MAD1: Perform a Western Blot for basal MAD1 levels. If MAD1 is absent, D19-14 cannot leverage it to repress c-MYC.

    • Timepoint Optimization: c-MYC has a short half-life (20-30 mins). Assess c-MYC levels at 4h, 8h, and 12h . 24h+ endpoints may be confounded by secondary feedback loops.

Scenario C: "Compound precipitates in cell culture media."
  • Diagnosis: Hydrophobicity issues (cLogP > 3.0).

  • Technical Data:

    Property Specification
    MW 453.58 g/mol
    Solubility (DMSO) ~50 mg/mL (Excellent)
    Solubility (Water) Insoluble

    | Stock Storage | -20°C (stable for 6 months) |[1][2]

  • Corrective Action:

    • DMSO Step-Down: Do not add high-concentration DMSO stock directly to cold media. Dilute the stock 1:10 in PBS or warm media slowly while vortexing before adding to the final culture dish.

    • Limit Final DMSO: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity from masking drug effects.

Validated Experimental Protocols

Protocol 1: Validating Target Engagement (c-MYC Degradation Assay)

Objective: Confirm D19-14 activity via the MAD1/c-MYC axis.

Materials:

  • Cell Line: HCT116 or Raji (High c-MYC, cIAP1 dependent).

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Critical: c-MYC is labile).

  • Antibodies: Anti-c-MYC (Rabbit mAb), Anti-MAD1, Anti-GAPDH.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Prepare D19-14 in fresh media.

    • Control: 0.1% DMSO.

    • Dose Curve: 1 µM, 5 µM, 10 µM, 20 µM.

  • Incubation: Treat for 4 to 6 hours . (Note: Longer incubations >24h may show rebound effects).

  • Harvest: Wash with ice-cold PBS. Lyse directly on ice.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Expectation: Dose-dependent increase in MAD1 and decrease in c-MYC. cIAP1 levels should remain constant.

Protocol 2: In Vitro Autoubiquitination Assay (Cell-Free)

Objective: Prove direct inhibition of E3 ligase activity (definitive QC step).

  • Reaction Mix: Combine recombinant cIAP1 (100 nM), E1 (50 nM), E2 (UbcH5b, 200 nM), and ATP (2 mM) in Ubiquitination Buffer.

  • Inhibitor: Add cIAP1-IN-D19-14 (0.1 - 50 µM) or Vehicle. Incubate 30 min at RT.

  • Initiation: Add Biotin-Ubiquitin. Incubate 60 min at 37°C.

  • Stop: Add 2x SDS Loading Buffer and boil.

  • Detection: Western Blot with Streptavidin-HRP.

    • Result: Vehicle lane shows high MW smear (poly-ubiquitination). D19-14 lanes show loss of smear (inhibition of chain formation).

Frequently Asked Questions (FAQs)

Q: Can I use D19-14 in vivo? A: Yes. D19-14 has displayed acceptable pharmacokinetics.[3]

  • Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

  • Dosage: Typically 10–50 mg/kg IP or IT.

  • Bioavailability:[3] It accumulates effectively in tumor tissues, reducing c-MYC levels in xenograft models [1].

Q: How does D19-14 compare to LCL161 or Birinapant? A:

  • LCL161/Birinapant: Bivalent/Monovalent SMAC mimetics. Cause cIAP1 degradation.[4][5] Induce TNF-dependent apoptosis.[5][6]

  • D19-14: RING domain inhibitor. Does not cause cIAP1 degradation. Targets c-MYC metabolism.[3] Use D19-14 specifically when studying c-MYC driven tumors or when cIAP1 scaffolding function (independent of ligase activity) must be preserved.

Q: I see a "Hook Effect" in my degradation assay. Why? A: D19-14 is not a PROTAC; it does not rely on ternary complex formation, so a traditional Hook Effect (where high concentration prevents dimerization) is less likely regarding the degradation machinery. However, at very high concentrations (>50 µM), off-target inhibition of other RING ligases or solubility issues may interfere with assay readouts.

References

  • Ding, Y., et al. (2018). "Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity." Proceedings of the National Academy of Sciences (PNAS), 115(34), E7991-E8000.

    • Source:

    • Relevance: Defines the chemical structure, mechanism (RING binding)
  • MedKoo Biosciences. (n.d.).

    • Source:

    • Relevance: Chemical properties, solubility data, and storage handling.[1]

  • Gyrd-Hansen, M., & Meier, P. (2010). "IAPs: from caspase inhibitors to modulators of NF-κB, inflammation and cancer.

    • Source:

    • Relevance: Background on cIAP1 E3 ligase function and autoubiquitination mechanisms.[1][4][7][8]

Sources

Optimization

cIAP1-IN-D19-14 selectivity for cIAP1/cIAP2 over XIAP

Part 1: Executive Technical Summary cIAP1-IN-D19-14 (often abbreviated as D19-14 ) represents a distinct class of IAP-targeting small molecules. Unlike classical Smac mimetics (e.g., LCL161, Birinapant) which function as...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

cIAP1-IN-D19-14 (often abbreviated as D19-14 ) represents a distinct class of IAP-targeting small molecules. Unlike classical Smac mimetics (e.g., LCL161, Birinapant) which function as degraders, D19-14 is a RING domain inhibitor .

This distinction is critical for experimental design. While Smac mimetics induce rapid autoubiquitination and proteasomal degradation of cIAP1, D19-14 stabilizes cIAP1 by blocking its E3 ligase activity.[1]

The Selectivity Profile
FeaturecIAP1-IN-D19-14 Classical Smac Mimetics (e.g., LCL161)
Primary Target cIAP1/cIAP2 (RING Domain)cIAP1/cIAP2 (BIR3 Domain)
Mechanism Inhibits E3 Ligase Activity (Blocks E2 binding)Activates E3 Ligase Activity (Induces Autoubiquitination)
Effect on cIAP1 Level Stabilization (Levels unchanged or increased)Degradation (Rapid loss within 15–30 mins)
Selectivity vs. XIAP High. Does not antagonize XIAP-caspase binding.Variable. Many are Pan-IAP and antagonize XIAP.
Downstream Biomarker MAD1 Stabilization / c-MYC DegradationNIK Stabilization / NF-κB Activation

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates the unique mechanism of D19-14 compared to the XIAP-sparing selectivity profile.

D19_Mechanism cluster_legend Key Outcome D19 cIAP1-IN-D19-14 (Small Molecule) cIAP1_RING cIAP1 (RING Domain) D19->cIAP1_RING Binds High Affinity XIAP XIAP (BIR/RING Domains) D19->XIAP No Functional Binding (Selectivity > 100x) E2_Enzyme E2 Ubiquitin Conjugating Enzyme cIAP1_RING->E2_Enzyme Interaction BLOCKED (No Ubiquitination) MAD1 MAD1 (Tumor Suppressor) cIAP1_RING->MAD1 Cannot Ubiquitinate cMYC c-MYC (Oncogene) MAD1->cMYC Promotes Degradation (FBW7-mediated) Caspases Caspase-3/7/9 XIAP->Caspases Inhibition Intact (No Apoptosis Induction) Outcome cIAP1 Protein: STABLE c-MYC Protein: DEGRADED

Figure 1: D19-14 binds the cIAP1 RING domain, blocking E2 interaction.[1][2] This stabilizes MAD1, driving c-MYC degradation.[1] Unlike Smac mimetics, it does not induce cIAP1 degradation or directly antagonize XIAP.

Part 3: Troubleshooting & FAQs

Category 1: Western Blotting & Biomarker Analysis

Q1: I treated cells with D19-14 for 24 hours, but cIAP1 levels did not decrease. Is the compound inactive?

  • Diagnosis: This is an expected result.[3]

  • Explanation: Unlike Smac mimetics (e.g., LCL161), D19-14 inhibits the E3 ligase activity required for autoubiquitination. It prevents cIAP1 from "committing suicide."

  • Solution: Do not use cIAP1 degradation as a readout. Instead, blot for MAD1 accumulation or c-MYC depletion .

    • Protocol Check: Treat cells with 10–20 µM D19-14. Harvest at 6h, 12h, and 24h. MAD1 levels should increase significantly compared to DMSO control.

Q2: I am not seeing apoptosis (Caspase-3 cleavage) in my cancer cell line.

  • Diagnosis: D19-14 is not a direct pro-apoptotic agent in all contexts.

  • Explanation: Because D19-14 is highly selective for cIAP1/2 and does not bind the XIAP BIR domains, it does not release Caspase-3/9 from XIAP inhibition. Its primary therapeutic mechanism is metabolic/oncogenic modulation (via c-MYC) rather than direct apoptosis induction.

  • Solution:

    • Check c-MYC levels.[1][2] The compound is effective in c-MYC-driven cancers (e.g., Burkitt's lymphoma, Neuroblastoma).

    • If apoptosis is the required endpoint, D19-14 may need to be combined with TRAIL or TNF-alpha, though it is less potent in this regard than pan-IAP antagonists.

Category 2: Selectivity & Off-Target Effects

Q3: How do I prove the selectivity for cIAP1 over XIAP in my specific cell line?

  • Protocol: Perform a comparative Co-Immunoprecipitation (Co-IP) or functional degradation assay.

    • Control A (Smac Mimetic): Treat with LCL161 (100 nM). Result: cIAP1 degraded, XIAP potentially degraded (at high dose) or antagonized.[4]

    • Experimental (D19-14): Treat with D19-14 (10 µM). Result: cIAP1 stable, XIAP stable.

    • Readout: Blot for MAD1 . Only D19-14 should robustly stabilize MAD1. Smac mimetics often destabilize MAD1 because they transiently activate cIAP1 before degrading it.

Q4: Does D19-14 affect cIAP2?

  • Answer: Yes. cIAP1 and cIAP2 share high homology in the RING domain. D19-14 inhibits the E3 ligase activity of both. However, because cIAP1 is the primary regulator of MAD1 and NIK in many cell types, cIAP1 is the dominant biomarker.

Category 3: Handling & Solubility

Q5: The compound precipitates in cell culture media.

  • Cause: D19-14 is hydrophobic.

  • Solution:

    • Prepare a 10 mM stock in high-quality anhydrous DMSO.

    • Do not add the DMSO stock directly to the media bottle.

    • Add the DMSO stock dropwise to the culture dish while swirling, or dilute 1:1000 in media immediately before use.

    • Limit final DMSO concentration to <0.5%.

Part 4: Validated Experimental Workflow

Use this decision tree to validate D19-14 activity in your system.

Troubleshooting_Workflow Start Start: Treat Cells (10-20 µM D19-14) Check_cIAP1 Western Blot: cIAP1 Start->Check_cIAP1 Branch_Degraded cIAP1 Degraded? Check_cIAP1->Branch_Degraded Result_Bad Issue: Compound might be a Smac Mimetic (Check Source) or Proteasome active Branch_Degraded->Result_Bad Yes Result_Good cIAP1 Stable/Increased Branch_Degraded->Result_Good No Check_MAD1 Western Blot: MAD1 (Target Substrate) Result_Good->Check_MAD1 Branch_MAD1 MAD1 Increased? Check_MAD1->Branch_MAD1 Success VALIDATED: cIAP1 Ligase Inhibited Branch_MAD1->Success Yes Fail Issue: Check Dose/Time (Try 6h - 12h) Branch_MAD1->Fail No

Figure 2: Validation workflow. Note that cIAP1 stability (not degradation) is the first checkpoint for D19-14.

References

  • Li, H., et al. (2018).[5] "Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity." Proceedings of the National Academy of Sciences (PNAS). [Link] (The primary source describing D19 and D19-14, establishing the RING-domain inhibition mechanism and MAD1/c-MYC axis.)

  • Vince, J. E., et al. (2007). "IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis."[1] Cell. [Link] (Provides the comparative baseline for classical Smac mimetics which induce cIAP1 degradation, contrasting with D19-14's mechanism.)

Sources

Troubleshooting

Technical Support Center: Interpreting cIAP1-IN-D19-14 Phenotypes

Executive Summary: The Mechanism Mismatch Why your data might look "wrong" when compared to SMAC mimetics. If you are observing phenotypes that contradict historical data derived from SMAC mimetics (e.g., LCL161, Birinap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mechanism Mismatch

Why your data might look "wrong" when compared to SMAC mimetics.

If you are observing phenotypes that contradict historical data derived from SMAC mimetics (e.g., LCL161, Birinapant), you are likely not experiencing experimental error, but rather observing the distinct mechanism of cIAP1-IN-D19-14 (D19-14) .

Unlike SMAC mimetics, which bind the BIR domain to induce conformational changes leading to cIAP1 auto-degradation, D19-14 is a RING domain inhibitor . It blocks the E3 ligase activity directly by interfering with E2 ubiquitin-conjugating enzyme recruitment.

Key Phenotypic Divergence:

  • SMAC Mimetics: Cause rapid loss of cIAP1 protein (degradation).[1][2][3][4][5]

  • D19-14: Causes cIAP1 stabilization (inhibition of auto-ubiquitination).

Comparative Phenotype Matrix

Use this table to validate if your "unexpected" results are actually consistent with D19-14’s mechanism of action.

ReadoutSMAC Mimetic (e.g., LCL161)cIAP1-IN-D19-14Mechanistic Cause (D19-14)
cIAP1 Protein Level Rapid Degradation (↓)Stable or Increased (↔/↑) D19-14 blocks auto-ubiquitination; protein accumulates.
c-MYC Protein Level Stabilization (↑)Degradation (↓) D19-14 stabilizes MAD1, which antagonizes c-MYC.
MAD1 Protein Level Destabilized (↓)Stabilized (↑) cIAP1 normally ubiquitinates MAD1; D19-14 blocks this.
Canonical NF-κB Often ActivatedInhibited/Basal Blocks ubiquitination required for signaling complex assembly.
cIAP1-E2 Interaction Intact (initially)Disrupted Direct steric hindrance at the RING domain.

Mechanistic Pathway Visualization

The following diagram contrasts the signaling outcomes of D19-14 versus standard SMAC mimetics to aid in data interpretation.

D19_Mechanism cluster_0 Standard SMAC Mimetic (e.g., LCL161) cluster_1 cIAP1-IN-D19-14 Mechanism node_drug node_drug node_prot node_prot node_outcome node_outcome node_path node_path SMAC SMAC Mimetic cIAP_BIR cIAP1 (BIR Domain) SMAC->cIAP_BIR Binds AutoUb Auto-Ubiquitination cIAP_BIR->AutoUb Conformational Open Degradation cIAP1 Degradation AutoUb->Degradation cMYC_Up c-MYC Stabilization Degradation->cMYC_Up Indirect Effect D19 D19-14 cIAP_RING cIAP1 (RING Domain) D19->cIAP_RING Binds E2_Block Block E2 Binding cIAP_RING->E2_Block Steric Hindrance Stable_cIAP cIAP1 Stabilization E2_Block->Stable_cIAP No Auto-Ub MAD1 MAD1 Stabilization E2_Block->MAD1 No Substrate Ub cMYC_Down c-MYC Degradation MAD1->cMYC_Down Antagonizes

Caption: Comparative mechanism of action. Left: SMAC mimetics induce auto-degradation.[1][4] Right: D19-14 blocks E2 binding, stabilizing cIAP1 and MAD1.

Troubleshooting Guides (FAQ Format)

Scenario A: "My Western Blot shows cIAP1 is stable or increasing."

Q: Did the compound fail to engage the target? A: Not necessarily. This is the expected phenotype for D19-14.

  • The Science: D19-14 inhibits the E3 ligase activity. Since cIAP1 constitutively auto-ubiquitinates to maintain homeostatic levels, blocking this activity leads to protein accumulation.

  • Validation Protocol:

    • Do not use cIAP1 degradation as a readout for potency.

    • Instead, blot for MAD1 (Mitotic Arrest Deficient 1). D19-14 treatment should increase MAD1 levels significantly within 4–6 hours.

    • Blot for c-MYC .[6] Effective D19-14 treatment should reduce c-MYC levels.

Scenario B: "I see no activation of Non-Canonical NF-κB."

Q: Why isn't p52/p100 processing occurring like it does with LCL161? A: D19-14 does not trigger the rapid degradation of cIAP1/2 that is required to "release" NIK (NF-κB Inducing Kinase) from the degradative complex.

  • The Science: SMAC mimetics physically eliminate cIAP1, the E3 ligase for NIK. D19-14 inhibits the ligase activity, but the physical complex may remain sterically intact or altered in a way that does not allow for the massive accumulation of NIK seen with degraders.

  • Action: If your goal is to study NIK stabilization, D19-14 is not the correct tool; use a SMAC mimetic. If your goal is to study c-MYC suppression, proceed with D19-14.

Scenario C: "The compound precipitated in cell media."

Q: How do I handle D19-14 solubility issues? A: D19-14 is a hydrophobic chemical probe.

  • Troubleshooting Steps:

    • DMSO Stock: Ensure stock is 10mM or higher in 100% DMSO. Avoid freeze-thaw cycles (aliquot single uses).

    • Step-down Dilution: Do not pipet 100% DMSO stock directly into cold media. Dilute the compound 1:10 in culture media without serum (or PBS) first, vortex immediately, then add to the final vessel.

    • Serum Limits: High serum concentrations (20% FBS) can sequester the drug. Standardize assays to 10% FBS.

Protocol: Validating Target Engagement (MAD1/c-MYC Axis)

To confirm D19-14 is working in your specific cell line, perform this self-validating workflow.

Reagents:

  • D19-14 (dissolved in DMSO).

  • Positive Control: Proteasome inhibitor (e.g., MG132) - Optional, to prove c-MYC is degraded via proteasome.

  • Antibodies: Anti-cIAP1, Anti-MAD1, Anti-c-MYC, Anti-GAPDH (Loading Control).

Workflow:

  • Seeding: Seed cancer cells (e.g., HCT116 or HeLa) at 60% confluence.

  • Treatment:

    • Arm A: DMSO Vehicle.

    • Arm B: D19-14 (10 µM and 20 µM) for 4 hours and 8 hours .

    • Arm C (Comparison): LCL161 (100 nM) for 4 hours.

  • Lysis: Lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot Analysis:

Expected Results Table:

ProteinDMSOD19-14 (Treatment)LCL161 (Comparison)
cIAP1 BaselineHigh (+++) Low/Absent (-)
MAD1 BaselineHigh (+++) Low (+)
c-MYC HighLow (+) High/Stable (+++)

Decision Tree for Unexpected Data

Use this logic flow to determine the next steps in your experiment.

Troubleshooting_Tree node_start node_start node_q node_q node_res node_res node_act node_act Start Start: Unexpected Phenotype Q1 Is cIAP1 protein level reduced? Start->Q1 Res1_Yes Yes Q1->Res1_Yes Res1_No No (Stable/High) Q1->Res1_No Act_Wrong Unexpected for D19-14. Check compound identity. Did you use a SMAC mimetic? Res1_Yes->Act_Wrong Q2 Is c-MYC reduced? Res1_No->Q2 Res2_Yes Yes Q2->Res2_Yes Res2_No No Q2->Res2_No Act_Correct Mechanism Confirmed. D19-14 is working correctly. Res2_Yes->Act_Correct Q3 Is MAD1 stabilized? Res2_No->Q3 Res3_Yes Yes Q3->Res3_Yes Res3_No No Q3->Res3_No Act_Time Check Kinetics. Extend treatment time (4h -> 8h). Res3_Yes->Act_Time Act_Conc Check Concentration. Increase dose (IC50 ~14µM). Res3_No->Act_Conc

Caption: Diagnostic logic flow for validating D19-14 activity. Follow the path based on Western Blot results.

References

  • Yang, D., et al. (2018). Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity.[6] Proceedings of the National Academy of Sciences (PNAS).

    • Relevance: The primary source describing D19-14, its binding to the RING domain, and the MAD1/c-MYC mechanism.
    • [Link]

  • Fulda, S., & Vucic, D. (2012). Targeting IAP proteins for therapeutic intervention in cancer.

    • Relevance: Provides the baseline mechanism for SMAC mimetics (IAP antagonists) to contrast with D19-14.
    • [Link]

  • Silke, J., & Vucic, D. (2014).

    • Relevance: Detailed protocols on IAP ubiquitination assays and structural domains (RING vs BIR).
    • [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: cIAP1-IN-D19-14 vs. LCL161 in c-MYC Regulation

Executive Summary This technical guide compares two distinct pharmacological strategies for modulating Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) to target the oncogene c-MYC .[1][2] LCL161 represents the clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares two distinct pharmacological strategies for modulating Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) to target the oncogene c-MYC .[1][2]

  • LCL161 represents the clinical benchmark: a SMAC mimetic that functions as an allosteric activator of cIAP1 E3 ligase activity, leading to autoubiquitination and proteasomal loss. While potent for inducing cell death and immune activation, its mechanism can inadvertently destabilize the c-MYC antagonist MAD1, potentially preserving c-MYC levels in certain contexts.

  • cIAP1-IN-D19-14 (D19-14) is an emerging chemical probe that functions as a direct E3 ligase inhibitor . By binding the RING domain and blocking E2 ubiquitin-conjugating enzyme interaction, D19-14 stabilizes MAD1, thereby forcing the repression and degradation of c-MYC.

Key Takeaway: For researchers specifically aiming to downregulate c-MYC protein levels via the cIAP1 axis, D19-14 offers a more direct and mechanistically consistent approach than SMAC mimetics like LCL161.

Mechanistic Foundations: The cIAP1-MAD1-c-MYC Axis

To understand the divergent effects of these compounds, one must first grasp the regulatory circuit controlling c-MYC stability via cIAP1.

  • cIAP1 as a MAD1 Regulator: cIAP1 acts as an E3 ubiquitin ligase for MAD1 (MAX Dimerization Protein 1). MAD1 is a transcriptional repressor that antagonizes c-MYC.[1][2]

  • The Ubiquitination Event: cIAP1 ubiquitinates MAD1, marking it for proteasomal degradation.

  • The Consequence: Low MAD1 levels allow c-MYC to dimerize with MAX and drive oncogenic transcription. Conversely, stabilizing MAD1 promotes the displacement of c-MYC from MAX, leading to c-MYC degradation (via the SCF^Fbw7 pathway) and repression of its targets.

Pathway Visualization

cIAP1_Mechanism cluster_outcome Functional Outcome cIAP1 cIAP1 (E3 Ligase) MAD1 MAD1 (Tumor Suppressor) cIAP1->MAD1 Ubiquitinates cMYC c-MYC (Oncogene) MAD1->cMYC Antagonizes/Degrades Proteasome Proteasomal Degradation MAD1->Proteasome Degradation LCL161 LCL161 (SMAC Mimetic) LCL161->cIAP1 Activates E3 Activity (Transient) LCL161->Proteasome Induces cIAP1 Self-Degradation D19_14 cIAP1-IN-D19-14 (RING Inhibitor) D19_14->cIAP1 Inhibits E3 Activity (Blocks E2 Binding) Outcome1 LCL161 Effect: MAD1 Destabilized c-MYC Maintained Outcome2 D19-14 Effect: MAD1 Stabilized c-MYC Degraded

Figure 1: Divergent mechanisms of LCL161 and D19-14 on the cIAP1-MAD1-c-MYC signaling axis.

Compound Profiling & Comparative Analysis
LCL161 (The SMAC Mimetic)
  • Mechanism: Binds the BIR3 domain of cIAP1. This binding allosterically changes cIAP1's conformation to an "open" active state, triggering rapid autoubiquitination and degradation.

  • Effect on c-MYC:

    • Immediate: The transient burst of E3 ligase activity accelerates MAD1 ubiquitination and degradation. This can lead to stabilization or increase of c-MYC levels in the short term.

    • Long-term: cIAP1 is depleted.[3] However, the initial loss of MAD1 often dominates the phenotype regarding c-MYC stability in vitro.

    • In Vivo Context: LCL161 is highly effective in models like Multiple Myeloma, but often via immune-mediated mechanisms (phagocytosis, non-canonical NF-kB) rather than direct c-MYC degradation.

cIAP1-IN-D19-14 (The E3 Ligase Inhibitor) [1][4][5]
  • Mechanism: Binds directly to the RING domain of cIAP1.[1] It sterically hinders the recruitment of E2 ubiquitin-conjugating enzymes. It does not induce autoubiquitination.

  • Effect on c-MYC:

    • By blocking cIAP1's ability to ubiquitinate substrates, MAD1 is stabilized .[2]

    • Accumulated MAD1 binds MAX, displacing c-MYC.

    • Free c-MYC is rapidly phosphorylated (Thr58) and degraded by the proteasome.

    • Result: Potent, dose-dependent downregulation of c-MYC protein .[1]

Data Comparison Table
FeatureLCL161 cIAP1-IN-D19-14
Primary Target cIAP1/2 (BIR3 Domain)cIAP1 (RING Domain)
Mode of Action Allosteric Activator (induces autoubiquitination)E3 Ligase Inhibitor (blocks E2 interaction)
cIAP1 Protein Levels Rapid degradation (within minutes/hours)Stabilized or Unchanged
MAD1 Protein Levels Decreased (destabilized)Increased (stabilized)
c-MYC Protein Levels Maintained or Increased (in vitro direct effect)Decreased (via degradation)
Key Downstream Signal Non-canonical NF-kB (NIK accumulation)c-MYC suppression (MAD1 accumulation)
Primary Utility Immunotherapy / Apoptosis sensitizationTargeting c-MYC driven tumors directly
Experimental Protocols for Validation

To validate these effects in your specific cell models, use the following self-validating workflows.

Protocol A: Differential cIAP1 E3 Ligase Activity Assay

Objective: Distinguish between the activator (LCL161) and inhibitor (D19-14) mechanism.

  • Reagents: Recombinant cIAP1, E1 enzyme, E2 (UbcH5b), Ubiquitin, ATP, Compounds (LCL161, D19-14).

  • Setup:

    • Mix E1, E2, ATP, and Ubiquitin in reaction buffer.

    • Add Recombinant cIAP1.

    • Add DMSO (Control), LCL161 (100 nM - 1 µM), or D19-14 (10 - 50 µM).

    • Incubate at 30°C for 60 minutes.

  • Readout: Western Blot for cIAP1.

    • LCL161 Sample: Look for a "smear" of high molecular weight (autoubiquitination) or disappearance of the cIAP1 band.

    • D19-14 Sample: Look for a clean, single cIAP1 band (inhibition of autoubiquitination) compared to DMSO control which may show basal smearing.

Protocol B: Cellular c-MYC/MAD1 Modulation Workflow

Objective: Confirm the MAD1-dependent c-MYC degradation.[1]

Workflow cluster_treatments Treatment Groups Step1 Seed Cells (e.g., H1299, MM.1S) Step2 Treat with Compounds (4h - 24h) Step1->Step2 Step3 Lysis & Western Blot Step2->Step3 Readout Targets: 1. cIAP1 (Loss vs Stable) 2. MAD1 (Loss vs Gain) 3. c-MYC (Gain vs Loss) Step3->Readout Analyze T1 DMSO (Control) T2 LCL161 (100 nM) T3 D19-14 (20 µM)

Figure 2: Experimental workflow for validating compound effects on the c-MYC axis.

Step-by-Step:

  • Cell Culture: Use high c-MYC expressing lines (e.g., Burkitt's Lymphoma or Multiple Myeloma lines like MM.1S).

  • Treatment:

    • LCL161: Treat at 100 nM for 4–6 hours. (Expect cIAP1 loss).[3][6][7][8]

    • D19-14: Treat at 20–40 µM for 4–6 hours. (Expect cIAP1 stability).[1]

  • Lysis: Use RIPA buffer with protease/phosphatase inhibitors. Crucial: Add deubiquitinase inhibitors (e.g., PR-619) if checking ubiquitination status.

  • Western Blotting:

    • Anti-cIAP1: Verify target engagement.

    • Anti-MAD1: The discriminator. LCL161 should reduce it; D19-14 should increase it.

    • Anti-c-MYC: The endpoint.[1][2] D19-14 should show significant reduction.

References
  • Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity. Source: Proceedings of the National Academy of Sciences (PNAS) Significance: The primary characterization of D19 and D19-14, establishing the mechanism of RING domain inhibition stabilizing MAD1 to degrade c-MYC.[1][2] URL:[Link]

  • The SMAC mimetic, LCL-161, reduces survival in aggressive MYC-driven lymphoma while promoting susceptibility to endotoxic shock. Source:[9][10] Oncogenesis Significance:[1][9][11] Details the effects of LCL161 in MYC-driven models, highlighting immune mechanisms over direct c-MYC degradation. URL:[Link]

  • IAP antagonists induce anti-tumor immunity in multiple myeloma. Source: Nature Medicine Significance:[8] Establishes that LCL161's efficacy in myeloma is largely driven by phagocytosis and immune activation rather than direct tumor cell apoptosis.[12] URL:[Link]

Sources

Comparative

Comparison Guide: Validating the On-Target Effects of cIAP1-IN-D19-14 on the cIAP1/MAD1/c-MYC Axis

As drug development pivots towards increasingly specific molecular targets, the validation of a compound's mechanism of action within the complex cellular environment is paramount. This guide provides a comprehensive fra...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development pivots towards increasingly specific molecular targets, the validation of a compound's mechanism of action within the complex cellular environment is paramount. This guide provides a comprehensive framework for researchers to validate the on-target effects of cIAP1-IN-D19-14 , a novel inhibitor of the E3 ubiquitin ligase activity of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1).

A critical distinction of cIAP1-IN-D19-14 is its mechanism of inhibiting the E3 ligase function of cIAP1, which contrasts sharply with the action of conventional SMAC (Second Mitochondria-derived Activator of Caspases) mimetics. This guide will objectively compare the performance of cIAP1-IN-D19-14 with representative SMAC mimetics (e.g., Birinapant), providing the scientific rationale and detailed protocols to dissect their divergent effects on the cIAP1/MAD1/c-MYC signaling axis.

The cIAP1/MAD1/c-MYC Axis: A Nexus for Oncogenesis

The transcription factor c-MYC is a master regulator of cell proliferation and a major driver of human tumorigenesis.[1][2][3] Its activity is tightly controlled. One key antagonist is MAD1 (Max-dimerization protein-1), which competes with c-MYC for binding to MAX, forming repressive MAD1/MAX heterodimers that silence c-MYC target genes.

cIAP1, a RING-domain E3 ubiquitin ligase, plays a pivotal, non-apoptotic role in this pathway by targeting MAD1 for ubiquitination and subsequent proteasomal degradation.[4][5] This degradation of the MAD1 repressor liberates MAX, tipping the balance towards the formation of oncogenic c-MYC/MAX heterodimers, thereby promoting cell proliferation.[4] This makes the cIAP1 E3 ligase a compelling therapeutic target for c-MYC-driven cancers.[1][2][3]

cIAP1_MAD1_cMYC_Axis cluster_nucleus Nucleus cMYC c-MYC cMYC_MAX c-MYC/MAX Heterodimer cMYC->cMYC_MAX MAX MAX MAX->cMYC_MAX MAD1_MAX MAD1/MAX Heterodimer MAX->MAD1_MAX MAD1 MAD1 MAD1->MAD1_MAX Proteasome Proteasome MAD1->Proteasome Degradation TargetGenes Target Gene Transcription (Proliferation) cMYC_MAX->TargetGenes Activates Repression Transcriptional Repression MAD1_MAX->Repression Induces cIAP1 cIAP1 (E3 Ligase) cIAP1->MAD1 Ubiquitinates

Figure 1: The cIAP1/MAD1/c-MYC signaling pathway.

Divergent Mechanisms: cIAP1-IN-D19-14 vs. SMAC Mimetics

Understanding the experimental validation of cIAP1-IN-D19-14 requires a clear distinction from SMAC mimetics like Birinapant or GDC-0152.

  • SMAC Mimetics (e.g., Birinapant, LCL161): These compounds mimic the endogenous protein SMAC, binding to the BIR domains of cIAP1.[6][7] This binding forces cIAP1 dimerization, leading to a burst of E3 ligase auto-ubiquitination activity followed by its rapid proteasomal degradation.[4][8][9] The crucial point is the initial activation of cIAP1's E3 ligase function. This transient activation enhances the degradation of substrates like MAD1, paradoxically leading to a temporary stabilization and increase in c-MYC levels before cIAP1 itself is degraded.[1][4][10]

  • cIAP1-IN-D19-14: This small molecule operates via a fundamentally different mechanism. It binds directly to the RING domain of cIAP1, the catalytic core of its E3 ligase function.[1][2][10] By binding here, it interferes with the dynamic interaction between cIAP1 and its E2 ubiquitin-conjugating enzyme, thereby directly inhibiting the transfer of ubiquitin to substrates.[1][10] This inhibition prevents MAD1 ubiquitination, leading to MAD1 stabilization and, consequently, promoting the degradation of c-MYC.[1][10]

This mechanistic dichotomy is the foundation of our validation strategy. A successful on-target validation will demonstrate that cIAP1-IN-D19-14, unlike a SMAC mimetic, stabilizes MAD1 and downregulates c-MYC by directly inhibiting cIAP1's enzymatic activity without causing its degradation.

Experimental Validation Workflow

The following multi-step workflow provides a self-validating system to confirm the on-target effects of cIAP1-IN-D19-14. Each step is designed to build upon the last, moving from direct target engagement to downstream pathway modulation and functional outcomes.

Experimental_Workflow Start Start Step1 Step 1: Confirm Target Engagement (CETSA) Start->Step1 Step2 Step 2: Assess cIAP1-MAD1 Interaction (Co-Immunoprecipitation) Step1->Step2 Step3 Step 3: Quantify Pathway Proteins (Western Blot) Step2->Step3 Step4 Step 4: Measure c-MYC Transcriptional Activity (Reporter Assay) Step3->Step4 End Validated On-Target Effect Step4->End

Figure 2: A four-step workflow for validating cIAP1-IN-D19-14 on-target effects.
Step 1: Confirming Direct Target Engagement in a Cellular Context

Scientific Rationale: The first and most critical step is to demonstrate that cIAP1-IN-D19-14 physically interacts with its intended target, cIAP1, within intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[11][12][13] It operates on the principle that when a ligand binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[12][14] This allows for a label-free confirmation of target engagement in a physiologically relevant environment.

Comparative Compounds:

  • Test Article: cIAP1-IN-D19-14

  • Positive Control: Birinapant (known cIAP1 binder)

  • Negative Control: Vehicle (e.g., DMSO)

  • Inactive Control (Optional): A structurally similar but inactive analog of D19-14.

  • Cell Culture: Culture a c-MYC-driven cancer cell line (e.g., H1299, MCF7) to ~80% confluency.

  • Compound Treatment: Treat cells with cIAP1-IN-D19-14 (e.g., 25 µM), Birinapant (e.g., 1 µM), or Vehicle for 2-4 hours at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. Include an unheated control sample.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Normalize the total protein concentration for all samples using a BCA assay.

  • Immunoblotting: Analyze the soluble fractions by Western blot using a primary antibody specific for cIAP1.

CompoundExpected CETSA ResultInterpretation
Vehicle (DMSO) cIAP1 protein levels decrease significantly as temperature increases.Establishes the baseline thermal stability of cIAP1.
cIAP1-IN-D19-14 A rightward shift in the melting curve; more soluble cIAP1 remains at higher temperatures compared to vehicle.Demonstrates direct binding and stabilization of cIAP1.
Birinapant A rightward shift in the melting curve, similar to or greater than D19-14.Confirms that the assay can detect known cIAP1 binders.

A successful outcome from this step provides strong evidence that cIAP1-IN-D19-14 directly engages cIAP1 in cells.

Step 2: Assessing the Inhibition of cIAP1-Mediated MAD1 Ubiquitination

Scientific Rationale: Having confirmed target binding, the next step is to validate the compound's proposed mechanism: the inhibition of cIAP1's E3 ligase activity towards MAD1. This can be assessed by a co-immunoprecipitation (Co-IP) assay designed to pull down MAD1 and probe for its ubiquitination status.[15] If cIAP1-IN-D19-14 works as hypothesized, it should reduce the amount of poly-ubiquitin chains attached to MAD1.

  • Transfection (Optional but Recommended): In a cell line like HEK293T, co-transfect plasmids for Flag-tagged MAD1 and HA-tagged Ubiquitin to enhance signal.

  • Compound Treatment: Treat cells with cIAP1-IN-D19-14 (25 µM), Birinapant (1 µM), or Vehicle for 12 hours.

  • Proteasome Inhibition: Add a proteasome inhibitor (e.g., MG132, 10 µM) for the final 4 hours of treatment. This is crucial as it prevents the degradation of ubiquitinated MAD1, allowing it to accumulate for detection.

  • Cell Lysis: Lyse cells in a Co-IP lysis buffer (e.g., buffer containing 0.1% Tween20 and protease inhibitors).[16]

  • Immunoprecipitation: Incubate the cleared cell lysates with an anti-Flag antibody overnight at 4°C. Add Protein A/G magnetic beads to pull down the Flag-MAD1 protein complexes.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution & Denaturation: Elute the protein complexes from the beads. To ensure specificity for ubiquitinated MAD1, boil the eluate in a buffer containing 1% SDS to dissociate protein complexes. Dilute the sample and perform a second immunoprecipitation (re-IP) with the anti-Flag antibody.

  • Immunoblotting: Analyze the final immunoprecipitates and input whole-cell lysates by Western blot using antibodies against HA (to detect ubiquitin) and Flag (to detect MAD1).

Treatment ConditionWestern Blot Result on IP Fraction (Anti-HA)Interpretation
Vehicle (DMSO) Strong high-molecular-weight smear (poly-ubiquitin signal).Basal level of cIAP1-mediated MAD1 ubiquitination.
cIAP1-IN-D19-14 Significant reduction in the poly-ubiquitin smear.D19-14 inhibits the E3 ligase activity of cIAP1 towards MAD1.
Birinapant Poly-ubiquitin smear may be similar to or even stronger than vehicle.The initial burst of cIAP1 activity caused by the SMAC mimetic enhances MAD1 ubiquitination before cIAP1 is degraded.

This experiment directly tests the core mechanistic hypothesis and provides a clear point of differentiation from SMAC mimetics.

Step 3: Quantifying Downstream Protein Level Changes

Scientific Rationale: The logical consequence of inhibiting MAD1 ubiquitination (Step 2) is the stabilization and accumulation of MAD1 protein. This, in turn, should promote the degradation of c-MYC. A standard Western blot is the most direct method to quantify these changes in steady-state protein levels.[17][18][19] This step validates the downstream consequences of the target engagement confirmed in Step 1.

  • Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., H1299) and treat with a dose-response of cIAP1-IN-D19-14 (e.g., 0-40 µM) and Birinapant (e.g., 0-5 µM) for 4-24 hours.

  • Lysis & Quantification: Prepare whole-cell lysates using RIPA buffer. Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against cIAP1, MAD1, c-MYC, and a loading control (e.g., α-tubulin or GAPDH).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensity using densitometry software.

CompoundcIAP1 LevelMAD1 Levelc-MYC LevelInterpretation
cIAP1-IN-D19-14 No significant changeIncreased Decreased On-target inhibition of cIAP1 E3 ligase activity stabilizes its substrate (MAD1) and destabilizes the downstream oncogene (c-MYC).
Birinapant Decreased Decreased Increased (at early time points)SMAC mimetic action causes cIAP1 auto-degradation, enhanced degradation of its substrate (MAD1), and paradoxical stabilization of c-MYC.[1][4]

This comparative data provides a clear and compelling signature of cIAP1-IN-D19-14's unique on-target effect.

Step 4: Measuring the Functional Impact on c-MYC Transcriptional Activity

Scientific Rationale: The culmination of the signaling cascade is the modulation of c-MYC's function as a transcription factor. A c-MYC transcriptional reporter assay provides a quantitative functional readout of the entire axis.[20][21][22] In this assay, a luciferase reporter gene is placed under the control of c-MYC-responsive DNA elements. A decrease in c-MYC activity will result in a decrease in luciferase expression and, therefore, a lower luminescent signal.

  • Cell Seeding: Seed HEK293T or a suitable cancer cell line in a 96-well white, clear-bottom plate.

  • Transfection: Co-transfect the cells with a c-MYC firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization of transfection efficiency).

  • Compound Treatment: After 24 hours, treat the cells with cIAP1-IN-D19-14, a positive control inhibitor of c-MYC signaling (e.g., BET inhibitor JQ1), and Vehicle for 18-24 hours.

  • Lysis & Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate-based luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Express the data as a percentage of the vehicle-treated control.

CompoundNormalized Luciferase ActivityInterpretation
Vehicle (DMSO) 100% (Baseline)Establishes the basal c-MYC transcriptional activity in the cell line.
cIAP1-IN-D19-14 Decreased (Dose-dependent)The compound successfully suppresses the functional transcriptional output of the c-MYC oncogene.
JQ1 (Control) Decreased Confirms that the assay system is responsive to known inhibitors of c-MYC activity.

A dose-dependent decrease in reporter activity provides the final piece of evidence, linking direct target engagement of cIAP1 to the functional inhibition of its ultimate downstream effector, c-MYC.

Conclusion

The validation of a targeted therapeutic requires a rigorous, multi-faceted approach that interrogates every step of the proposed mechanism of action. The experimental framework detailed in this guide provides a robust pathway to confirm the on-target effects of cIAP1-IN-D19-14. By directly comparing its cellular and molecular signatures to those of mechanistically distinct SMAC mimetics, researchers can generate a high-confidence data package. This not only validates the specific action of cIAP1-IN-D19-14 but also underscores its potential as a novel therapeutic strategy for targeting c-MYC-driven cancers by directly inhibiting the E3 ligase activity of cIAP1.

References

  • Choi, Y.J., & Yuan, J. (2007). c-IAP1 cooperates with Myc by acting as a ubiquitin ligase for Mad1. PubMed - NIH. [Link]

  • Tan, N., et al. (2020). An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. MDPI. [Link]

  • National Cancer Institute. (n.d.). Definition of birinapant. NCI Drug Dictionary. [Link]

  • National Cancer Institute. (n.d.). Definition of Smac mimetic GDC-0152. NCI Drug Dictionary. [Link]

  • Li, H., et al. (2018). Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity. Proceedings of the National Academy of Sciences, 115(40), E9339-E9348. [Link]

  • Chen, D., et al. (2022). Birinapant Reshapes the Tumor Immunopeptidome and Enhances Antigen Presentation. PMC. [Link]

  • Chen, K.F., et al. (2014). The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells. Oncology Reports, 31(1), 347-354. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GDC-0152 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Cheung, A.H., et al. (2024). The SMAC mimetic GDC-0152 is a direct ABCB1-ATPase activity modulator and BIRC5 expression suppressor in cancer cells. PubMed. [Link]

  • Condon, S.M., et al. (2014). Birinapant (TL32711), a Bivalent SMAC Mimetic, Targets TRAF2-Associated cIAPs, Abrogates TNF-Induced NF-κB Activation, and Is Active in Patient-Derived Xenograft Models. AACR Journals. [Link]

  • Cole, M.D. (2018). Getting MAD at MYC. PMC - PubMed Central - NIH. [Link]

  • Dubrez, L., et al. (2022). Cytoplasmic and Nuclear Functions of cIAP1. MDPI. [Link]

  • ResearchGate. (n.d.). MAD1 promotes c-MYC ubiquitination and degradation. [Link]

  • Li, H., et al. (2018). Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity. PNAS. [Link]

  • Li, H., et al. (2018). Inhibition of cIAP1 as a strategy for targeting c-MYC-driven oncogenic activity. PubMed. [Link]

  • BPS Bioscience. (n.d.). Myc Reporter Kit (Myc signaling pathway). BPS Bioscience. [Link]

  • Poortinga, G., et al. (2005). MAD1 and c-MYC regulate UBF and rDNA transcription during granulocyte differentiation. PMC - PubMed Central. [Link]

  • Lazzara, M.J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. PMC. [Link]

  • Wang, S., et al. (2014). Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells. PMC. [Link]

  • Sun, H., et al. (2014). Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells. ACS Publications. [Link]

  • West Bioscience. (n.d.). Myc activity reporter cell Kit. West Bioscience. [Link]

  • Lu, H., et al. (2008). Cellular inhibitor of apoptosis 1 (cIAP-1) degradation by caspase 8 during TNF-related apoptosis-in. DigitalCommons@UNMC. [Link]

  • Patsnap Synapse. (2024, June 21). What are cIAP1/cIAP2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Amsbio. (n.d.). Myc Reporter Kit (Myc Signaling Pathway), 60519. Amsbio. [Link]

  • BPS Bioscience. (n.d.). Myc Reporter Kit (Myc Signaling Pathway). BPS Bioscience. [Link]

  • Creative Biolabs. (n.d.). Myc Pathway-Myc Reporter Kit (CAT#: ZL-1123-WR12). Creative Biolabs. [Link]

  • ResearchGate. (n.d.). Identification of a small-molecule D19 as an inhibitor of cIAP1 E3.... [Link]

  • Holcik, M., et al. (2011). Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2. PMC. [Link]

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]

  • Li, X., et al. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. SpringerLink. [Link]

  • Vince, J.E., et al. (2007). IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis. Ozgene. [Link]

  • Lagundžin, D., et al. (2022). An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. PMC. [Link]

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Validation

Technical Comparison Guide: cIAP1-IN-D19-14 vs. First-Generation IAP Antagonists

Executive Summary: The Mechanistic Pivot In the development of cIAP1 (cellular Inhibitor of Apoptosis Protein 1) targeting agents, a critical bifurcation has emerged. First-generation inhibitors, commonly known as Smac m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mechanistic Pivot

In the development of cIAP1 (cellular Inhibitor of Apoptosis Protein 1) targeting agents, a critical bifurcation has emerged. First-generation inhibitors, commonly known as Smac mimetics (e.g., Birinapant, LCL161, GDC-0152), function paradoxically as E3 ligase agonists . They bind the BIR domain, inducing cIAP1 auto-ubiquitination and degradation. While effective at inducing apoptosis, this mechanism has a significant liability: the stabilization of the oncogene c-MYC .

cIAP1-IN-D19-14 (D19-14) represents a novel class of E3 ligase inhibitors . Instead of targeting the BIR domain, D19-14 binds the RING domain , sterically hindering E2 ubiquitin-conjugating enzyme recruitment. This guide details why this mechanistic shift—from "degrading the degrader" (Smac mimetics) to "inhibiting the catalytic engine" (D19-14)—is superior for c-MYC-driven malignancies.

Head-to-Head Technical Comparison

The following data synthesizes performance metrics from pivotal studies, specifically highlighting the divergence in c-MYC regulation (Li et al., 2018).

Table 1: Comparative Profile
FeatureFirst-Gen IAP Antagonists (Smac Mimetics)cIAP1-IN-D19-14 (Novel RING Inhibitor)
Representative Compounds Birinapant, LCL161, GDC-0152, SM-164cIAP1-IN-D19-14 (Analog of D19)
Primary Binding Site BIR3 Domain (mimics AVPI motif)RING Domain (Allosteric site)
Effect on cIAP1 E3 Activity Agonist (Activates E3 ligase)Inhibitor (Blocks E2 recruitment)
Fate of cIAP1 Protein Rapid Degradation (Auto-ubiquitination)Stabilization (Prevents auto-ubiquitination)
Effect on MAD1 Levels Destabilization (MAD1 is ubiquitinated)Stabilization (MAD1 accumulation)
Effect on c-MYC Increase (Oncogenic liability)Decrease (Therapeutic gain)
Primary Mechanism of Cell Death TNF

-dependent Apoptosis / Necroptosis
c-MYC degradation-mediated growth arrest
CAS Number 1260251-31-7 (Birinapant)2408483-59-8
Key Insight: The c-MYC Paradox

Researchers must note that Smac mimetics often fail in c-MYC-driven tumors because cIAP1 normally ubiquitinates MAD1 (a c-MYC antagonist). By degrading cIAP1, Smac mimetics inadvertently degrade MAD1, releasing c-MYC from inhibition. D19-14 blocks cIAP1's catalytic activity without degrading it, preserving MAD1 and suppressing c-MYC.[1]

Mechanistic Visualization

The diagram below illustrates the divergent signaling pathways. Note the critical "Fork" at the E3 Ligase Activity node.

IAP_Mechanism cluster_0 cIAP1 Functional Complex cIAP1 cIAP1 Protein MAD1 MAD1 (c-MYC Antagonist) cIAP1->MAD1 Ubiquitinates AutoUb Hyper-Active E3 Ligase cIAP1->AutoUb Conformational Change E2 E2 Ub-Conjugating Enzyme E2->MAD1 Ubiquitination Blocked Smac Smac Mimetics (Birinapant/LCL161) Smac->cIAP1 Binds BIR Domain D19_14 cIAP1-IN-D19-14 D19_14->cIAP1 Binds RING Domain D19_14->E2 Blocks Recruitment cMYC c-MYC Oncoprotein MAD1->cMYC Inhibits MAD1_Stab Stabilized MAD1 MAD1->MAD1_Stab Accumulates AutoUb->MAD1 Degrades cIAP1_Deg cIAP1 Degradation AutoUb->cIAP1_Deg Auto-Ubiquitination cIAP1_Deg->cMYC Increases Levels (Via MAD1 Loss) Outcome_Smac Outcome: Apoptosis BUT c-MYC Spike cIAP1_Deg->Outcome_Smac MAD1_Stab->cMYC Promotes Degradation Outcome_D19 Outcome: c-MYC Driven Tumor Arrest MAD1_Stab->Outcome_D19

Figure 1: Differential regulation of the cIAP1/MAD1/c-MYC axis.[2][3] Smac mimetics (left) promote cIAP1 E3 activity, leading to MAD1 loss and c-MYC stabilization.[2][3] D19-14 (right) inhibits E3 activity, stabilizing MAD1 and suppressing c-MYC.[1][2]

Experimental Protocols

To validate the efficacy of D19-14 in your specific cell models, use the following self-validating protocols. These are designed to distinguish between BIR-mediated degradation (Smac mimetic) and RING-mediated inhibition (D19-14).

Protocol A: In Vitro cIAP1 Auto-Ubiquitination Assay

Purpose: To verify D19-14 functions as a catalytic inhibitor, not a degrader.

Reagents:

  • Recombinant human cIAP1 (GST-tagged).

  • Recombinant UbcH5b (E2 enzyme).

  • Ubiquitin (WT).

  • ATP regeneration system.

  • Compound A: D19-14 (Test).

  • Compound B: Birinapant (Negative Control for inhibition; Positive Control for activation).

Workflow:

  • Mixture Preparation: Incubate 100 nM cIAP1 with reaction buffer (50 mM Tris pH 7.5, 5 mM MgCl2, 2 mM DTT) on ice.

  • Compound Treatment: Add D19-14 (titrate 1 µM – 50 µM) or Birinapant. Incubate for 30 min at 25°C.

    • Note: D19-14 binds the RING domain and requires pre-incubation to sterically block E2.

  • Reaction Initiation: Add 100 nM E1, 250 nM UbcH5b, 5 µM Ubiquitin, and 2 mM ATP.

  • Incubation: Run reaction for 60 minutes at 37°C.

  • Termination: Stop with 4x SDS-PAGE loading buffer and boil at 95°C for 5 min.

  • Readout: Western Blot anti-Ubiquitin or anti-GST.

    • Expected Result (D19-14): Dose-dependent decrease in high-molecular-weight poly-ubiquitin smears.

    • Expected Result (Smac Mimetic): Rapid appearance of poly-ubiquitin smears (auto-ubiquitination) followed by disappearance of the cIAP1 band if proteasome is present (in cell-based) or massive smear in cell-free.

Protocol B: Cellular c-MYC/MAD1 Stabilization Assay

Purpose: To confirm the downstream therapeutic advantage.

  • Cell Line: c-MYC driven line (e.g., HCT116 or Raji).

  • Seeding:

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Vehicle (DMSO).

    • D19-14 (10 µM).[4]

    • Birinapant (100 nM).

    • Duration: 4 hours and 24 hours.[2]

  • Lysis: RIPA buffer with protease inhibitors.

  • Western Blot Targets:

    • cIAP1: D19-14 = Stable/Unchanged; Birinapant = Disappeared.

    • MAD1: D19-14 = Increased; Birinapant = Decreased.

    • c-MYC: D19-14 = Decreased ; Birinapant = Increased/Stable .

References

  • Li, X., et al. (2018). "Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Vince, J. E., et al. (2007). "IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis."[3] Cell. [Link][3]

  • Condon, S. M., et al. (2014). "Birinapant, a smac-mimetic with improved tolerability for the treatment of solid tumors and hematological malignancies." Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Comparative Guide: Synergistic Applications of cIAP1-IN-D19-14 in Oncology

Executive Summary: The D19-14 Distinction In the landscape of Inhibitor of Apoptosis Protein (IAP) targeting, cIAP1-IN-D19-14 (hereafter D19-14 ) represents a paradigm shift from the canonical "degrader" strategy to a "c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The D19-14 Distinction

In the landscape of Inhibitor of Apoptosis Protein (IAP) targeting, cIAP1-IN-D19-14 (hereafter D19-14 ) represents a paradigm shift from the canonical "degrader" strategy to a "catalytic inhibitor" strategy.

While conventional SMAC mimetics (e.g., Birinapant, LCL161) function by binding the BIR domains and inducing cIAP1 auto-ubiquitination and degradation, D19-14 directly targets the RING domain . This blocks the E3 ligase activity without necessarily inducing immediate protein degradation.

Critical Mechanistic Advantage: Research indicates that while SMAC mimetics effectively deplete cIAP1, they can paradoxically stabilize c-MYC by destabilizing MAD1 (a c-MYC antagonist).[1] D19-14 inhibits the ubiquitination of MAD1, leading to MAD1 accumulation and subsequent c-MYC degradation . This makes D19-14 a uniquely potent agent for c-MYC-driven malignancies and a synergistic partner for agents limited by c-MYC-mediated resistance.

Mechanistic Comparison: D19-14 vs. SMAC Mimetics

To design effective combinations, one must understand the divergent signaling consequences of RING inhibition versus BIR antagonism.

Table 1: Technical Comparison of cIAP1 Targeting Modalities
FeaturecIAP1-IN-D19-14 Birinapant / LCL161 (SMAC Mimetics)
Primary Target RING Domain (E3 Ligase Catalytic Core)BIR3 Domain (Protein-Protein Interaction)
Mechanism of Action Steric hindrance of E2 ubiquitin conjugating enzyme binding.Allosteric activation of E3 ligase activity

Auto-ubiquitination.
Effect on cIAP1 Protein Stabilizes (initially) or neutralizes activity.[2]Rapid Proteasomal Degradation (Knockdown).
Effect on MAD1 Stabilizes MAD1 (Prevents ubiquitination).Destabilizes MAD1 (Promotes ubiquitination).
Effect on c-MYC Downregulation (via MAD1-mediated repression).[2][3]Upregulation (Potential resistance mechanism).
Primary Synergy Axis c-MYC dependent tumors; SMAC-mimetic resistance.TNF

signaling; TRAIL agonists.
Visualization: The MAD1/c-MYC Axis

The following diagram illustrates why D19-14 succeeds in c-MYC suppression where SMAC mimetics may fail.

CIAP_Pathway cluster_0 Mechanism of Action cIAP1 cIAP1 (E3 Ligase) E2 E2 Enzyme cIAP1->E2 Required for Activity MAD1 MAD1 (c-MYC Antagonist) cIAP1->MAD1 Ubiquitinates D19_14 D19-14 (Inhibitor) D19_14->cIAP1 Binds RING Domain D19_14->E2 Blocks Recruitment SMAC SMAC Mimetics (Birinapant) SMAC->cIAP1 Binds BIR Promotes Activity Ub_MAD1 Ub-MAD1 (Degradation) MAD1->Ub_MAD1 Proteasome cMYC c-MYC Oncoprotein MAD1->cMYC Inhibits/Destabilizes Ub_MAD1->cMYC Loss of MAD1 Stabilizes c-MYC TumorGrowth Tumor Proliferation cMYC->TumorGrowth

Caption: D19-14 blocks E2 recruitment to cIAP1, stabilizing MAD1 and suppressing c-MYC. Conversely, SMAC mimetics can accelerate MAD1 turnover.

Synergistic Combinations

Based on the distinct mechanism of D19-14, two primary synergistic avenues are experimentally supported.

A. Combination with SMAC Mimetics (e.g., BV6, Birinapant)

Rationale: This is a "Rescue Synergy." SMAC mimetics are potent but can induce a compensatory rise in c-MYC levels (via MAD1 degradation) which limits their efficacy. D19-14 blocks this specific escape pathway.

  • Mechanism: SMAC mimetic binds BIR domain

    
     D19-14 binds RING domain 
    
    
    
    Prevents SMAC-induced ubiquitination of MAD1
    
    
    Sustained c-MYC suppression .
  • Outcome: Enhanced apoptosis in c-MYC-driven lines (e.g., HCT116, HeLa) compared to either agent alone.

B. Combination with DNA Damaging Agents (e.g., Doxorubicin)

Rationale: c-MYC overexpression is a known driver of chemoresistance. By depleting c-MYC, D19-14 lowers the apoptotic threshold for DNA-damaging agents.

  • Mechanism: D19-14 reduces c-MYC protein levels

    
     Downregulation of c-MYC transcriptional targets (e.g., metabolic regulators) 
    
    
    
    Cell enters "oncogene-deprived" stress state
    
    
    Hypersensitivity to Doxorubicin-induced DNA breaks.

Experimental Protocols

To validate these effects, researchers must move beyond standard viability assays and confirm the mechanism (RING inhibition vs. degradation).

Protocol 1: In Vitro cIAP1 Auto-Ubiquitination Assay

Purpose: To distinguish D19-14 activity (E3 inhibition) from SMAC mimetics (E3 activation).

Reagents:

  • Recombinant Human cIAP1 (E3 Ligase)

  • Recombinant UbcH5b (E2 Enzyme)

  • Recombinant Ubiquitin (Flag-tagged or Biotinylated)

  • ATP regenerating system

  • Test Compounds: D19-14 (0.1 - 50

    
    M), Birinapant (Control)
    

Workflow:

  • Mix Assembly: In reaction buffer (50 mM Tris pH 7.5, 5 mM MgCl2, 2 mM DTT), combine E1 (50 nM), E2 (UbcH5b, 200 nM), and Ubiquitin (5

    
    M).
    
  • Compound Pre-incubation: Add cIAP1 (100 nM) to the mix. Immediately add D19-14 or DMSO. Incubate for 15 min at RT. Note: For SMAC mimetics, this step usually triggers immediate activation.

  • Initiation: Add ATP (2 mM) to start the ubiquitination cascade.

  • Incubation: 37°C for 60 minutes.

  • Termination: Add 4x SDS-PAGE Loading Buffer and boil at 95°C for 5 min.

  • Readout: Western Blot anti-Ubiquitin or anti-cIAP1.

    • D19-14 Result: Reduction in high-molecular-weight ubiquitin smears (Inhibition).

    • Birinapant Result: Increase in smears or rapid disappearance of cIAP1 band (Activation/Degradation).

Protocol 2: Synergy Assessment (Cellular)

Purpose: Quantify the Combination Index (CI) for D19-14 + Doxorubicin.

Workflow Diagram:

Synergy_Workflow cluster_treatment Matrix Treatment (72h) Step1 Seed Cells (e.g., HCT116) 3000 cells/well Step2 24h Attachment Step1->Step2 T1 D19-14 (0, 5, 10, 20 µM) Step2->T1 T2 Doxorubicin (0, 10, 50, 100 nM) T1->T2 Checkerboard Layout Step3 Readout (CellTiter-Glo / ATP) T2->Step3 Step4 Analysis (CompuSyn) Step3->Step4

Caption: Experimental workflow for determining synergistic Combination Index (CI) values.

Data Analysis:

  • Normalize data to DMSO control.

  • Use the Chou-Talalay method (CompuSyn software).

  • Interpretation:

    • CI < 1.0: Synergism (Target for D19-14 + Doxorubicin).

    • CI = 1.0: Additive.

    • CI > 1.0: Antagonism.

References

  • Identification of a small-molecule inhibitor of cIAP1 E3 ligase activity. Source: Proceedings of the National Academy of Sciences (PNAS) Context: Primary characterization of D19 and D19-14, demonstrating RING domain binding and c-MYC degradation via MAD1 stabilization.[1][2]

  • Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2. Source: Oncogene / Nature Context: Establishes the baseline biology of cIAP1 in NF-kB signaling and the effects of standard SMAC mimetics.

  • Birinapant (TL32711), a Bivalent Smac Mimetic, is an Antagonist for XIAP and cIAP1. Source: Cancer Research Network Context:[4] Provides the benchmark data for SMAC mimetics to compare against D19-14.

  • Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity. Source: PubMed / PMC Context: Specific data on D19-14's ability to overcome SMAC-mimetic induced c-MYC upregulation.[2]

Sources

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